molecular formula C14H10F2O2 B6398644 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid CAS No. 1261890-06-5

5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

カタログ番号: B6398644
CAS番号: 1261890-06-5
分子量: 248.22 g/mol
InChIキー: MKFLFGFWWRJELZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, with the molecular formula C14H10F2O2 and a molecular weight of 248.22 g/mol, is a specialized biphenyl carboxylic acid compound serving as a valuable building block in organic and pharmaceutical research . This compound is of significant interest in the field of anti-inflammatory drug development. It is part of a class of substituted phenyl benzoic acids that have demonstrated potent anti-inflammatory, analgesic, and antipyretic activities in pharmacological studies . These compounds are designed to effectively reduce inflammation and pain in conditions such as rheumatoid arthritis and osteoarthritis, while aiming to minimize the undesirable side effects commonly associated with steroid-based anti-inflammatory agents . The mechanism of action for this chemical family involves the inhibition of edema and granuloma tissue formation, as validated by standard anti-inflammatory activity assays like the carrageenan-induced rat paw edema test . As a key synthetic intermediate, it is widely utilized in research laboratories for the design and synthesis of novel bioactive molecules, including protein degrader building blocks . Researchers employ this compound in exploratory studies targeting new therapeutic agents. This product is intended for research and manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans or animals, nor is it for personal consumption.

特性

IUPAC Name

3-fluoro-5-(4-fluoro-3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-4-9(2-3-13(8)16)10-5-11(14(17)18)7-12(15)6-10/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFLFGFWWRJELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20689311
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261890-06-5
Record name 4',5-Difluoro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20689311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Fluorinated Biphenyl Scaffolds: Engineering Bioactivity and Metabolic Resilience

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The biphenyl scaffold is a privileged structure in medicinal chemistry, serving as the core architecture for numerous FDA-approved therapeutics. However, the unsubstituted biphenyl moiety often suffers from poor metabolic stability and suboptimal solubility. The strategic introduction of fluorine atoms—specifically at ortho and para positions—transforms this scaffold by modulating dihedral torsion, blocking oxidative metabolism, and tuning lipophilicity. This technical guide provides a rigorous analysis of fluorinated biphenyls, detailing the structural activity relationships (SAR), synthetic protocols, and metabolic advantages necessary for modern drug design.

The Fluorine Effect: Conformational and Electronic Control

The introduction of fluorine into a biphenyl system is rarely a passive substitution. It induces profound changes in the molecule's physical state and binding capability.

Conformational Locking (The Ortho-Effect)

Unsubstituted biphenyls possess a low rotational energy barrier (approx. 2 kcal/mol), allowing free rotation between the phenyl rings. This flexibility can result in entropic penalties upon binding.

  • Mechanism: Introducing a fluorine atom at the ortho position creates a steric clash (Van der Waals radius of F = 1.47 Å vs. H = 1.20 Å) and electrostatic repulsion with the lone pairs of the adjacent ring.

  • Result: This forces the biphenyl system into a non-planar, twisted conformation with a dihedral angle typically between 60° and 90°.

  • Medicinal Impact: This "pre-organized" conformation can mimic the bioactive pose required for protein binding, reducing the entropic cost of binding and improving affinity and selectivity.

Electronic Modulation and Lipophilicity[1]
  • Metabolic Blocking: The C-F bond is the strongest single bond in organic chemistry (approx. 116 kcal/mol). Substituting metabolically labile C-H bonds (specifically at the para position) with C-F bonds effectively blocks Cytochrome P450-mediated hydroxylation.

  • Lipophilicity (logP): While fluorine is lipophilic, its high electronegativity can lower the pKa of neighboring functional groups (e.g., carboxylic acids or phenols), improving bioavailability and membrane permeability.

Structural Activity Relationship (SAR) Logic[2][3]

The following decision tree illustrates the logic flow when optimizing biphenyl scaffolds using fluorination.

SAR_Logic Start Biphenyl Lead Optimization Problem1 Rapid Metabolism? Start->Problem1 Problem2 Low Potency/Selectivity? Start->Problem2 Sol1 Para-Fluorination Problem1->Sol1 Target Labile Site Sol2 Ortho-Fluorination Problem2->Sol2 Target Geometry Mech1 Blocks CYP450 Oxidation (Prevents Hydroxylation) Sol1->Mech1 Mech2 Induces Dihedral Twist (Pre-organized Conformation) Sol2->Mech2 Outcome1 Increased t1/2 (Half-life) Mech1->Outcome1 Outcome2 Improved Binding Affinity (Reduced Entropic Cost) Mech2->Outcome2

Figure 1: Strategic decision pathway for fluorinating biphenyl scaffolds to address specific DMPK and potency liabilities.

Synthetic Architectures: The Suzuki-Miyaura Protocol[4]

The Suzuki-Miyaura cross-coupling reaction is the industry standard for synthesizing fluorinated biphenyls. However, electron-deficient fluorinated aryl halides or boronic acids can alter reactivity.

Reaction Mechanism & Challenges
  • Oxidative Addition: Electron-withdrawing fluorine atoms on the aryl halide facilitate oxidative addition to the Pd(0) center.

  • Transmetallation: Fluorine on the boronic acid can reduce nucleophilicity, sometimes requiring stronger bases or specialized ligands (e.g., S-Phos, X-Phos) to facilitate transmetallation.

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-F-X adds to Pd) Pd0->OxAdd Fast with e- poor Ar-X TransMet Transmetallation (Base + Ar'-B(OH)2) OxAdd->TransMet Rate Limiting Step RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration

Figure 2: Catalytic cycle of Suzuki-Miyaura coupling tailored for fluorinated substrates.

Experimental Protocols

Protocol A: Synthesis of 4'-Fluoro-4-biphenylcarboxylic Acid

A representative protocol for coupling an electron-deficient fluorinated bromide with a boronic acid.

Reagents:

  • 1-Bromo-4-fluorobenzene (1.0 equiv)

  • 4-Carboxyphenylboronic acid (1.2 equiv)

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Sodium Carbonate (Na2CO3) (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a generic 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-4-fluorobenzene (1.75 g, 10 mmol) and 4-carboxyphenylboronic acid (1.99 g, 12 mmol) in 1,4-dioxane (20 mL).

  • Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Catalyst Addition: Add Pd(PPh3)4 (578 mg, 0.5 mmol) under a nitrogen stream.

  • Base Addition: Add the degassed 2.0 M Na2CO3 solution (15 mL).

  • Reflux: Attach a reflux condenser and heat the mixture to 90°C under nitrogen atmosphere for 12 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1) or LC-MS.

  • Workup: Cool the reaction to room temperature. Acidify carefully with 1N HCl to pH ~3 to precipitate the carboxylic acid.

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organic layers with brine, dry over anhydrous MgSO4, and filter.

  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield the pure product.

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

Self-validating protocol to quantify the metabolic blockade effect of fluorine.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein concentration)

  • NADPH regenerating system

  • Test Compounds: Non-fluorinated biphenyl (Control) vs. Fluorinated analog.

Methodology:

  • Pre-incubation: Prepare a 100 µL reaction mixture containing 0.5 mg/mL HLM and 1 µM test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding 1 mM NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching: Immediately add aliquots to 150 µL of ice-cold Acetonitrile (containing internal standard) to stop the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 10 minutes. Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining parent) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).
    • Validation Check: The fluorinated analog should show a significantly shallower slope (lower

      
      ) compared to the non-fluorinated control.
      

Quantitative Data Summary

Table 1: Comparative Properties of Biphenyl vs. Fluorinated Analogs

PropertyUnsubstituted Biphenyl4-Fluorobiphenyl2,2'-Difluorobiphenyl
Dihedral Angle ~44° (Solution)~45°~70-90° (Twisted)
Metabolic Site Labile (Para-hydroxylation)Blocked (Para-position)Labile (Para-position)
LogP (Lipophilicity) 4.014.154.08
C-X Bond Energy 113 kcal/mol (C-H)116 kcal/mol (C-F)116 kcal/mol (C-F)
Primary Application Scaffold CoreMetabolic BlockerConformational Lock

References

  • Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling. Journal of Organic Chemistry. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link][1]

  • Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors. Acta Pharmaceutica Sinica B. [Link]

  • Evaluation of fluorinated biphenyl ether pro-drug scaffolds employing the chemical-microbial approach. Bioorganic & Medicinal Chemistry Letters. [Link]

  • The role of fluorine substitution in biphenyl methylene imidazole-type CYP17 inhibitors. ChemMedChem. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, a key intermediate in pharmaceutical research and development. The protocol details a robust and efficient Suzuki-Miyaura cross-coupling reaction. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a detailed experimental protocol.

Introduction

Biaryl compounds are fundamental structural motifs in a vast array of pharmaceuticals and functional materials.[1] The targeted compound, 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, is a valuable building block in medicinal chemistry, with its fluorinated phenyl rings contributing to enhanced metabolic stability and binding affinity in drug candidates. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for creating biaryl systems.[2][3][4] Its advantages include mild reaction conditions, broad functional group tolerance, and the use of commercially available and relatively non-toxic organoboron reagents.[5][6]

This guide will focus on the palladium-catalyzed Suzuki coupling between 3-bromo-5-fluorobenzoic acid and (4-fluoro-3-methylphenyl)boronic acid. We will delve into the critical parameters of this transformation, including the choice of catalyst, base, and solvent system, to provide a reproducible and high-yielding synthetic route.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2][3][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

The Catalytic Cycle
  • Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (3-bromo-5-fluorobenzoic acid) to form a palladium(II) intermediate.[8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[6] Aryl bromides often provide a good balance of reactivity and stability.

  • Transmetalation: This step involves the transfer of the organic group from the organoboron compound to the palladium(II) complex.[2] The presence of a base is crucial for this step.[9][10] The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium center.[10][11][12]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated to form the desired biaryl product, 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. This step regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2][8]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ / Base PdII_Diaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim Ar-Ar' RedElim->Pd0 Biaryl 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (Ar-Ar') ArylHalide 3-bromo-5-fluorobenzoic acid (Ar-X) BoronicAcid (4-fluoro-3-methylphenyl)boronic acid (Ar'-B(OH)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials and Reagents
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )SupplierPurity
3-Bromo-5-fluorobenzoic acid17606-58-9C₇H₄BrFO₂219.01Sigma-Aldrich≥97%
(4-Fluoro-3-methylphenyl)boronic acid352535-86-7C₇H₈BFO₂153.95Combi-Blocks≥97%
Tetrakis(triphenylphosphine)palladium(0)14221-01-3C₇₂H₆₀P₄Pd1155.56Strem Chemicals99%
Potassium Carbonate (K₂CO₃)584-08-7K₂CO₃138.21Fisher Scientific≥99%
1,4-Dioxane (anhydrous)123-91-1C₄H₈O₂88.11Acros Organics99.8%
Water (deionized)7732-18-5H₂O18.02--
Ethyl acetate141-78-6C₄H₈O₂88.11VWRACS Grade
Hydrochloric acid (HCl), 2M aqueous solution7647-01-0HCl36.46J.T. Baker-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04EMD Millipore≥99%

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Palladium compounds are toxic and should be handled with care.

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-fluorobenzoic acid (1.0 eq, 2.19 g, 10.0 mmol), (4-fluoro-3-methylphenyl)boronic acid (1.1 eq, 1.69 g, 11.0 mmol), and potassium carbonate (2.5 eq, 3.45 g, 25.0 mmol).

  • Catalyst Addition: Under a nitrogen or argon atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq, 0.347 g, 0.3 mmol). The use of an inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1 v/v, 50 mL). The addition of water is often beneficial as it can help to dissolve the inorganic base and facilitate the transmetalation step.[13]

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the 1,4-dioxane under reduced pressure.

  • Extraction: Add 100 mL of water to the residue and acidify to pH 2-3 with 2M HCl. This will protonate the carboxylic acid, making it soluble in the organic phase. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to yield 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid as a white to off-white solid.[4][14]

Synthesis_Workflow Start Starting Materials: 3-Bromo-5-fluorobenzoic acid (4-Fluoro-3-methylphenyl)boronic acid Pd(PPh₃)₄, K₂CO₃ Reaction Suzuki Coupling 1,4-Dioxane/Water (4:1) 90 °C, 12 h Start->Reaction Workup Work-up Solvent Removal Acidification (2M HCl) Reaction->Workup Extraction Extraction Ethyl Acetate Workup->Extraction Purification Purification Recrystallization Extraction->Purification Product Final Product: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid Purification->Product

Figure 2: Workflow for the synthesis of the target compound.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the synthesized molecule.

  • ¹³C NMR: To identify all unique carbon atoms in the molecule.

  • ¹⁹F NMR: To confirm the presence and environment of the fluorine atoms.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the crystalline solid.

Discussion and Key Considerations

Choice of Catalyst

Palladium catalysts are central to the success of the Suzuki coupling.[6] While Pd(PPh₃)₄ is a classic and reliable choice, a wide range of other palladium sources and ligands can be employed.[5][15] For challenging substrates, more electron-rich and bulky phosphine ligands, such as those from the Buchwald or Fu groups, can significantly improve catalytic activity and substrate scope.[8]

The Role of the Base

The choice of base is critical and can significantly influence the reaction outcome. Inorganic bases like carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[9] The base's primary role is to activate the boronic acid by forming a boronate complex, which is more nucleophilic and readily undergoes transmetalation.[10][11] The strength and solubility of the base can affect the reaction rate and yield.

Solvent System Selection

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to a sufficient extent.[13] A mixture of an organic solvent and water is often optimal.[13] Common organic solvents for Suzuki couplings include ethers like 1,4-dioxane and tetrahydrofuran (THF), as well as aromatic hydrocarbons like toluene.[13][16] The choice of solvent can also influence the reaction rate and selectivity.[17] In recent years, there has been a push towards more environmentally friendly or "green" solvents.[18]

Potential Side Reactions
  • Homocoupling: Dimerization of the starting materials can occur, particularly if the reaction conditions are not optimized.

  • Protodeboronation: The boronic acid can be cleaved by water or other protic species, leading to the formation of the corresponding arene. This can be minimized by using anhydrous solvents when necessary and carefully controlling the reaction conditions.[16]

  • Dehalogenation: The aryl halide can be reduced, leading to the formation of the corresponding arene.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and versatile method for the synthesis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. By carefully selecting the catalyst, base, and solvent system, this valuable biaryl intermediate can be prepared in high yield and purity. The protocol detailed in this application note offers a reliable and reproducible procedure for researchers in the field of medicinal chemistry and drug discovery.

References

  • Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
  • Biffis, A.; Zecca, M.; Basato, M. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. J. Mol.
  • Carrow, B. P.; Hartwig, J. F. Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. J. Am. Chem. Soc.2011, 133, 2116–2119.
  • HZPT Blog. Why use base in suzuki coupling. [Link]

  • Amatore, C.; Jutand, A.; Le Duc, G. Role of the Base in the Mechanism of the Suzuki−Miyaura Cross-Coupling Reaction. Chem. Eur. J.2011, 17, 2492-2503.
  • Littke, A. F.; Fu, G. C. A Convenient and General Method for Palladium-Catalyzed Suzuki Cross-Couplings of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.1998, 37, 3387-3388.
  • Lei, Y.; et al. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chem. Eng.2021, 9, 241-248.
  • Billingsley, K. L.; Buchwald, S. L. Highly efficient mono- and C,N-palladacycle-catalyzed Suzuki-Miyaura coupling of aryl chlorides. Angew. Chem. Int. Ed.2007, 46, 5359-5363.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Palladium catalyzed couplings. [Link]

  • YouTube. Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. [Link]

  • Munday, R. H.; Martin, R. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Org. Lett.2019, 21, 7173-7177.
  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Catalysis Consulting. Case Study: Solvent Selection for a Suzuki Reaction. [Link]

  • University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • YouTube. Suzuki cross-coupling reaction. [Link]

  • Journal of Chemical Education. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Organic Chemistry Portal. Biaryl synthesis by C-C coupling. [Link]

  • Supporting Information. [Link]

  • SWGDRUG.org. 5-Fluoro-AMB. [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]

  • ResearchGate. How can I purify carboxylic acid? [Link]

  • The Amit Choudhary Lab. Synthesis of Conformationally Constrained 5-Fluoro- and 5-Hydroxymethanopyrrolidines. [Link]

  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. [Link]

  • Cheméo. Chemical Properties of 3-Fluoro-5-trifluoromethylbenzoic acid, 3,4-dimethylphenyl ester. [Link]

  • Organic Syntheses Procedure. 2-amino-3-fluorobenzoic acid. [Link]

  • Organic Letters. Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

Sources

Protocol for cAMP accumulation assay withβ3\beta_3β3​-AR agonists

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Quantification of cAMP Accumulation for


-Adrenergic Receptor Agonist Screening 

Abstract & Introduction

The


-adrenergic receptor (

-AR) is a G protein-coupled receptor (GPCR) predominantly expressed in adipose tissue and the urinary bladder. Unlike

and

subtypes, which regulate cardiac rate and smooth muscle relaxation respectively,

-AR is a critical therapeutic target for Overactive Bladder (OAB) and metabolic disorders (thermogenesis/lipolysis).

Developing agonists for


-AR presents unique challenges, particularly regarding species selectivity  and low receptor reserve  in endogenous cell lines. This protocol details a robust, homogeneous cAMP accumulation assay using TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology. We focus on distinguishing human-selective agonists (e.g., Mirabegron, Vibegron) from rodent-selective compounds (e.g.,  CL 316 ,243) to prevent translational failure in drug discovery.

Mechanistic Principle

Signal Transduction

Upon agonist binding, the


-AR undergoes a conformational change, exchanging GDP for GTP on the G

s subunit. The activated G

s stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP).[1][2][3]
Detection Physics (TR-FRET/HTRF)

This protocol utilizes a competitive immunoassay format.[4][5]

  • Native cAMP produced by the cell competes with exogenous cAMP labeled with an acceptor fluorophore (e.g., d2 or Alexa 647).

  • An anti-cAMP antibody labeled with a donor fluorophore (e.g., Europium Cryptate) binds to the cAMP.[4]

  • Signal Inverse Relationship:

    • Low Intracellular cAMP:[3] The antibody binds the labeled acceptor-cAMP. FRET occurs. Signal is High.

    • High Intracellular cAMP (Agonist Response): Unlabeled cellular cAMP displaces the labeled acceptor. FRET is disrupted. Signal is Low.

Beta3_Signaling Agonist Agonist (Mirabegron) Receptor β3-AR (GPCR) Agonist->Receptor Binding Gs Gαs Protein Receptor->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC HTRF TR-FRET Signal Decrease cAMP->HTRF Competition (Readout)

Figure 1: The Gs-coupled signaling cascade of


-AR leading to cAMP accumulation and subsequent detection.[3]

Experimental Design Strategy

A. Cell Model Selection
  • Recombinant Systems (Recommended): CHO-K1 or HEK293 stably overexpressing human

    
    -AR.
    
    • Why:

      
      -AR expression is often low in endogenous lines.[6] Recombinant systems provide a robust Z' factor (>0.7) for screening.
      
  • Endogenous Systems: SK-N-MC (Human neuroepithelioma).

    • Caution: Expression is variable.[7] Requires highly sensitive cAMP kits (e.g., "HiRange" or specific dynamic range adjustments).

B. The "Species Trap" (Critical Expertise)

A common failure mode in


 research is using the wrong reference agonist.
  • CL 316 ,243: Highly potent for Rodent

    
     (EC50 ~3 nM) but practically inactive on Human 
    
    
    
    (EC50 > 10,000 nM). Do not use as a positive control for human cell lines.
  • Mirabegron / Vibegron: Highly selective for Human

    
    .
    

Detailed Protocol

Assay Format: 384-well, low-volume white plates. Detection Kit: HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity) or equivalent TR-FRET system.

Materials
  • Assay Buffer: HBSS + 20 mM HEPES (pH 7.4) + 0.1% BSA (Fatty-acid free).

  • Stimulation Buffer: Assay Buffer + 500 µM IBMX .

    • Note: IBMX (3-isobutyl-1-methylxanthine) is a non-selective PDE inhibitor. Without it, PDEs rapidly degrade cAMP, blunting the agonist signal.

  • Detection Reagents: Anti-cAMP-Cryptate and cAMP-d2 (prepared in Lysis Buffer).

Step-by-Step Workflow
  • Cell Preparation:

    • Dissociate CHO-h

      
       cells (using non-enzymatic buffer like CDS to preserve receptors).
      
    • Resuspend in Stimulation Buffer (containing IBMX) at

      
       cells/mL.
      
    • Optimization: Perform a cell density curve (1,000–5,000 cells/well) to ensure basal cAMP is within the linear range of the standard curve.

  • Compound Addition (Time: T=0):

    • Dispense 5 µL of Agonist (2X concentration in Stimulation Buffer) into the 384-well plate.

    • Add 5 µL of Cell Suspension (1,000–2,500 cells/well).

    • Controls:

      • Min Signal (Max cAMP): 10 µM Forskolin or 1 µM Isoproterenol.

      • Max Signal (Basal): Buffer + Cells (no agonist).

  • Incubation:

    • Incubate for 30–60 minutes at Room Temperature (RT).

    • Note:

      
      -AR is relatively resistant to desensitization compared to 
      
      
      
      , but 30 minutes is optimal to capture peak accumulation before feedback loops engage.
  • Lysis & Detection (Time: T+30m):

    • Add 5 µL of cAMP-d2 (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Note: Reagents contain detergents that lyse the cells, stopping the reaction immediately.

  • Final Incubation & Read:

    • Incubate 1 hour at RT in the dark.

    • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 320 nm (Flash lamp).

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).[4]

Workflow cluster_0 Preparation cluster_1 Assay Plate (384-well) Step1 Harvest Cells Resuspend in Buffer + IBMX Step4 Add 5 µL Cells (Incubate 30 min @ RT) Step1->Step4 Step2 Prepare Compounds (Serial Dilution 2X) Step3 Add 5 µL Compounds Step2->Step3 Step3->Step4 Step5 Add 5 µL cAMP-d2 + 5 µL Anti-cAMP-Cryptate Step4->Step5 Step6 Read TR-FRET (665nm / 620nm) Step5->Step6

Figure 2: Step-by-step liquid handling workflow for the homogeneous cAMP accumulation assay.

Data Analysis & Validation

Calculations
  • Ratio Calculation:

    
    
    
  • Delta F%:

    
    
    
  • Standard Curve: Plot Delta F% vs. cAMP concentration (log scale) using 4-parameter logistic regression (4PL). Interpolate unknown sample concentrations.

Reference Agonist Profiles (Human -AR)

The following table summarizes expected potency values. Note the distinct lack of potency for CL 316 ,243 on the human receptor.

CompoundSpecificityExpected EC50 (Human

)
Role in Assay
Isoproterenol Non-selective (

)
1 – 10 nMFull Agonist Control
Mirabegron Human

Selective
20 – 30 nMPrimary Reference
Vibegron Human

Selective
~2 nMHigh Potency Reference
CL 316 ,243 Rodent

Selective
> 10,000 nM (Inactive)Negative Selectivity Control
L-748,337

Antagonist
IC50 ~10 nMAntagonist Mode Validation

Troubleshooting & Optimization

  • Low Signal-to-Background (S/B):

    • Cause: Cell density too high (depleting labeled cAMP tracer) or IBMX missing.

    • Fix: Titrate cell number down. Ensure IBMX is at 500 µM.

  • High Variation (CV > 10%):

    • Cause: Pipetting errors or bubble formation in 384-well plates.

    • Fix: Centrifuge plate at 1,000 rpm for 1 min after every addition step.

  • DMSO Interference:

    • Keep final DMSO concentration < 1%.

      
      -ARs are generally stable, but high solvents can interfere with membrane fluidity and GPCR coupling.
      

References

  • FDA Drug Approval Package (Mirabegron). Pharmacology Review: YM178 (Mirabegron) for Overactive Bladder.[8][9] U.S. Food and Drug Administration.[8] Link

  • Takasu, T., et al. (2007). Effect of the novel beta3-adrenoceptor agonist YM178 on bladder function. Journal of Pharmacology and Experimental Therapeutics. Link

  • Cisbio/Revvity. HTRF cAMP Gi/Gs Assay Principle and Guides. Revvity Technical Resources. Link

  • Sato, M., et al. (2008). Pharmacological characterization of the beta3-adrenoceptor agonist, CL 316 ,243, in human and rat. Biological and Pharmaceutical Bulletin. Link

  • Michel, M.C., et al. (2018). Beta-3 adrenoceptor agonists for overactive bladder: distinct mechanisms? Current Opinion in Urology. Link

Sources

In vitro lipolysis assay using biphenyl benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Title: A High-Throughput In Vitro Assay for Screening Biphenyl Benzoic Acid Derivatives as Pancreatic Lipase Inhibitors

Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, enzymology, and medicinal chemistry.

Abstract

Pancreatic lipase (PL) is a critical enzyme for the digestion and absorption of dietary triglycerides, making it a prime therapeutic target for managing obesity.[1][2] Inhibition of PL can reduce caloric intake from fats, aiding in weight management. This document provides a comprehensive guide to a robust and reproducible in vitro colorimetric assay for identifying and characterizing novel PL inhibitors, using biphenyl benzoic acid derivatives as an example class of compounds. We detail the scientific principles, provide a step-by-step protocol for a 96-well plate format, and explain the data analysis required to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Introduction & Assay Principle

The global prevalence of obesity and its associated metabolic disorders, such as type 2 diabetes and cardiovascular disease, necessitates the development of effective therapeutic strategies.[3][4] One clinically validated approach is the inhibition of pancreatic lipase, which blocks the hydrolysis of dietary fats into absorbable free fatty acids and monoglycerides.[5][6] The only currently approved drug acting via this mechanism is Orlistat, a hydrogenated derivative of a natural product.[2][6] However, the quest for novel inhibitors with improved efficacy and side-effect profiles is ongoing.[4][6] Biphenyl benzoic acid derivatives represent a class of synthetic compounds that can be explored for this purpose.

This application note describes a spectrophotometric assay based on the hydrolysis of a chromogenic substrate, p-nitrophenyl butyrate (pNPB).[7][8] In the presence of pancreatic lipase, the colorless pNPB is cleaved to release butyric acid and the yellow-colored p-nitrophenolate anion.[7][9] The rate of formation of p-nitrophenolate, which is directly proportional to lipase activity, can be monitored by measuring the increase in absorbance at approximately 405-415 nm.[7][8][9] When an inhibitor, such as a biphenyl benzoic acid derivative, binds to the enzyme, the rate of this color change is reduced in a concentration-dependent manner.

Mechanism of Pancreatic Lipase Action and Inhibition

Pancreatic lipase is a water-soluble enzyme that acts at the lipid-water interface of emulsified triglyceride droplets in the duodenum.[10][11] Its function in vivo is critically dependent on a protein cofactor, colipase, which anchors the lipase to the bile salt-stabilized lipid interface, overcoming the inhibitory effect of bile salts and allowing the enzyme's active site to access the triglyceride substrate.[1][10][12] The enzyme possesses a catalytic triad (typically Ser-Asp-His) within its active site, which is responsible for the hydrolysis of ester bonds.[2]

Inhibitors can block this process through various mechanisms. For instance, Orlistat forms a covalent bond with the active site serine residue, rendering the enzyme inactive.[2][6] Novel inhibitors like biphenyl benzoic acid derivatives are hypothesized to act as competitive or non-competitive inhibitors by binding reversibly to the enzyme's active site or an allosteric site, thereby preventing substrate binding or catalysis. The assay described herein is a primary screening tool to identify such inhibitory activity.

cluster_0 Physiological Lipolysis cluster_1 Inhibitory Action TG Dietary Triglyceride (Lipid Droplet) Products Fatty Acids + Monoglycerides TG->Products PL Pancreatic Lipase (PL) PL->TG Hydrolyzes at Lipid-Water Interface Colipase Colipase Colipase->PL Forms Complex Inhibitor Biphenyl Benzoic Acid Derivative Inhibitor->PL Binds & Inhibits start Start prep Prepare Reagent & Compound Dilutions start->prep add_buffer Add 160 µL Buffer to Wells prep->add_buffer add_inhibitor Add 2 µL Compound/DMSO (Final 1% DMSO) add_buffer->add_inhibitor add_enzyme Add 20 µL Lipase Solution add_inhibitor->add_enzyme preincubate Pre-incubate 10 min at 37°C add_enzyme->preincubate start_reaction Add 20 µL pNPB Substrate preincubate->start_reaction measure Read Absorbance @ 405 nm (Kinetic, 15 min) start_reaction->measure analyze Calculate Rate (V) & % Inhibition measure->analyze end End analyze->end

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Step-by-Step Procedure:

  • Plate Setup: Design your plate map. Include wells for:

    • Blank Control: 180 µL Buffer + 2 µL DMSO + 20 µL Substrate (No enzyme).

    • Negative Control (100% Activity): 160 µL Buffer + 2 µL DMSO + 20 µL Lipase + 20 µL Substrate.

    • Positive Control: 160 µL Buffer + 2 µL Orlistat + 20 µL Lipase + 20 µL Substrate.

    • Test Compounds: 160 µL Buffer + 2 µL Test Compound + 20 µL Lipase + 20 µL Substrate. Run each concentration in triplicate.

  • Reagent Addition:

    • Add 160 µL of Tris-HCl buffer to all necessary wells.

    • Add 2 µL of DMSO, Orlistat, or the biphenyl benzoic acid derivative dilutions to the appropriate wells. This maintains a final DMSO concentration of 1% across all wells, which is generally well-tolerated by the enzyme. [13] * Add 20 µL of the assay-ready lipase solution to all wells except the Blank Control.

  • Pre-incubation: Mix the plate gently on a shaker for 30 seconds. Pre-incubate the plate at 37°C for 10 minutes. [3]This allows the inhibitor to interact with the enzyme before the substrate is introduced.

  • Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the assay-ready pNPB substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-20 minutes.

Data Analysis and Interpretation

Trustworthiness: Proper data analysis validates the experiment. The goal is to determine the reaction rate (velocity) and then calculate the percent inhibition, which can be used to determine the IC50 value.

  • Calculate Reaction Rate (V):

    • For each well, plot Absorbance vs. Time (minutes).

    • Determine the slope of the linear portion of this curve. This slope (ΔAbs/min) represents the reaction rate (V).

    • Subtract the rate of the Blank Control (spontaneous hydrolysis) from all other rates.

  • Calculate Percent Inhibition:

    • Use the following formula for each inhibitor concentration: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:

      • V_control is the rate of the Negative Control (100% activity).

      • V_inhibitor is the rate in the presence of the test compound.

  • Determine IC50 Value:

    • The IC50 is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%. [14][15] * Plot % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration at the inflection point of this curve. [14]A lower IC50 value indicates a more potent inhibitor. [16][17] Sample Data Presentation:

Compound Conc. (µM)Log [Conc.]Avg. Rate (ΔAbs/min)% Inhibition
0 (Control)N/A0.05200.0%
0.1-1.00.04856.7%
10.00.039025.0%
101.00.025551.0%
501.70.011078.8%
1002.00.006587.5%

Troubleshooting

IssuePossible CauseSolution
High Blank Rate Spontaneous hydrolysis of pNPB.Prepare pNPB solution fresh. Ensure buffer pH is not excessively alkaline (pH 8.0 is recommended). [13]
No/Low Activity in Control Inactive enzyme.Purchase new lipase or use a fresh vial. Prepare enzyme solution immediately before use and keep on ice.
Non-linear Reaction Rate Substrate depletion; enzyme instability.Reduce enzyme concentration or reaction time. Ensure temperature is stable at 37°C.
Inhibitor Precipitates Poor solubility in 1% DMSO.Test a lower starting concentration. If necessary, slightly increase the final DMSO percentage (e.g., to 2%), but run a corresponding control to check for solvent effects on enzyme activity.

Conclusion

The colorimetric assay using p-nitrophenyl butyrate is a reliable, cost-effective, and high-throughput method for screening potential pancreatic lipase inhibitors like biphenyl benzoic acid derivatives. By following this detailed protocol and adhering to the principles of good experimental design, researchers can efficiently identify and characterize novel compounds for the potential treatment of obesity and related metabolic diseases.

References

  • Title: Biosensors and Bioassays Based on Lipases, Principles and Applications, a Review Source: MDPI URL: [Link]

  • Title: Minireview on pancreatic lipase and colipase Source: PubMed URL: [Link]

  • Title: STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE Source: Annual Reviews URL: [Link]

  • Title: IC50 Determination Source: edX URL: [Link]

  • Title: Physiological parameters governing the action of pancreatic lipase Source: Cambridge University Press URL: [Link]

  • Title: Procedure for pancreatic lipase inhibitory activity assay (micelle method) Source: N/A (Protocol Document) URL: [Link]

  • Title: STRUCTURE AND FUNCTION OF PANCREATIC LIPASE AND COLIPASE Source: Scilit URL: [Link]

  • Title: Ki, IC50, & the Cheng-Prusoff equation Source: YouTube URL: [Link]

  • Title: measuring enzyme inhibition by drugs Source: YouTube URL: [Link]

  • Title: Monitoring Lipase/Esterase Activity by Stopped Flow in a Sequential Injection Analysis System Using p-Nitrophenyl Butyrate Source: NIH URL: [Link]

  • Title: Colipase – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: p-Nitrophenyl Butyrate Assay Motivation Source: iGEM URL: [Link]

  • Title: The lipase assay using p-nitrophenyl butyrate. The arising... Source: ResearchGate URL: [Link]

  • Title: IC50 - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Screening for pancreatic lipase inhibitors: evaluating assay conditions using p-nitrophenyl palmitate as substrate Source: Taylor & Francis URL: [Link]

  • Title: Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment Source: PMC URL: [Link]

  • Title: Pancreatic Lipase Activity Assay for In Vitro Food Digestion (2014 Minekus et al. Food & Function) Source: YouTube URL: [Link]

  • Title: In vitro study of effective factors for the inhibitory assay on pancreatic lipase Source: N/A (Journal Article) URL: [Link]

  • Title: Synthesis of novel pancreatic lipase inhibitors: Biological investigation and in silico studies Source: Journal of Biomolecular Structure and Dynamics URL: [Link]

  • Title: Leveraging Natural Compounds for Pancreatic Lipase Inhibition via Virtual Screening Source: MDPI URL: [Link]

  • Title: Inhibitors of pancreatic lipase: state of the art and clinical perspectives Source: PMC URL: [Link]

  • Title: Synthetic pancreatic lipase inhibitors in obesity treatment: current updates on in silico design, synthesis, bioactivity, and SAR Source: RSC Publishing URL: [Link]

  • Title: (PDF) Inhibitors of pancreatic lipase: State of the art and clinical perspectives Source: ResearchGate URL: [Link]

Sources

Preparation of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Scalable Synthesis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid , a critical biaryl scaffold often utilized in the development of GPR40 agonists, SERDs (Selective Estrogen Receptor Degraders), and metabolic disease therapeutics.

While direct arylation methods exist, this guide prioritizes a Suzuki-Miyaura Cross-Coupling strategy via an ester intermediate. This approach minimizes catalyst poisoning by the free carboxylic acid, enhances purification efficiency, and ensures high regioselectivity.

Target Molecule:

  • IUPAC Name: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

  • Key Structural Features: Biaryl core, meta-substituted benzoic acid, fluorinated tolyl moiety.

Retrosynthetic Analysis & Strategy

The synthesis is disconnected at the biaryl bond. The convergent strategy utilizes two key building blocks:

  • Nucleophile: (4-Fluoro-3-methylphenyl)boronic acid (Intermediate A).

  • Electrophile: Methyl 3-bromo-5-fluorobenzoate (Intermediate B).

The choice of the methyl ester for the electrophile is deliberate; it improves solubility in organic solvents during the coupling phase and prevents the formation of insoluble palladium-carboxylate complexes that lower turnover numbers (TON).

Retrosynthesis Target Target: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid Coupling Suzuki-Miyaura Coupling (Pd-Catalyzed) Coupling->Target Hydrolysis (LiOH) IntA Intermediate A: (4-Fluoro-3-methylphenyl)boronic acid (CAS: 139911-27-6) IntA->Coupling IntB Intermediate B: Methyl 3-bromo-5-fluorobenzoate (CAS: 334792-52-8) IntB->Coupling SM1 Start Material 1: 5-Bromo-2-fluorotoluene SM1->IntA 1. n-BuLi, -78°C 2. B(OiPr)3 3. H3O+ SM2 Start Material 2: 3-Bromo-5-fluorobenzoic acid SM2->IntB MeOH, H2SO4 Reflux

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the biaryl core.

Detailed Experimental Protocols

Phase 1: Preparation of Electrophile (Intermediate B)

Objective: Synthesis of Methyl 3-bromo-5-fluorobenzoate. Rationale: Protection of the carboxylic acid prevents catalyst deactivation and facilitates silica gel chromatography.

Reagents:

  • 3-Bromo-5-fluorobenzoic acid (1.0 eq)

  • Methanol (Solvent/Reagent, 10 V)

  • Sulfuric acid (H2SO4, cat. 0.1 eq)

Protocol:

  • Charge a reaction vessel with 3-Bromo-5-fluorobenzoic acid (e.g., 10.0 g) and Methanol (100 mL).

  • Add concentrated H2SO4 (0.5 mL) dropwise.

  • Heat to reflux (65°C) and stir for 6–8 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (baseline) should disappear, replaced by a high Rf ester spot.

  • Cool to room temperature (RT) and concentrate in vacuo to remove excess methanol.

  • Dissolve residue in EtOAc (100 mL) and wash with sat. NaHCO3 (2 x 50 mL) to neutralize residual acid.

  • Dry organic layer over anhydrous Na2SO4, filter, and concentrate.[1]

  • Yield: Expect >95% as a white/off-white solid. No column chromatography is usually required if starting material was pure.

Phase 2: Preparation of Nucleophile (Intermediate A)

Objective: Synthesis of (4-Fluoro-3-methylphenyl)boronic acid. Rationale: Cryogenic lithiation is preferred over Grignard formation for fluorinated substrates to prevent benzyne formation and scrambling.

Reagents:

  • 5-Bromo-2-fluorotoluene (1.0 eq)

  • Triisopropyl borate (1.2 eq)

  • n-Butyllithium (2.5 M in hexanes, 1.1 eq)

  • THF (Anhydrous, 10 V)

Protocol:

  • In a flame-dried 3-neck flask under Nitrogen, dissolve 5-Bromo-2-fluorotoluene (10.0 g, 52.9 mmol) in anhydrous THF (100 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add n-Butyllithium (23.3 mL, 58.2 mmol) dropwise over 30 mins, maintaining internal temp < -70°C.

    • Mechanism:[2][3] Lithium-Halogen exchange generates the aryl lithium species.

  • Stir at -78°C for 1 hour.

  • Add Triisopropyl borate (14.6 mL, 63.5 mmol) dropwise.

  • Allow the mixture to warm slowly to RT overnight.

  • Quench with 1N HCl (50 mL) and stir vigorously for 1 hour (hydrolysis of boronate ester).

  • Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry (Na2SO4), and concentrate.[4]

  • Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc to remove debrominated byproducts.

  • Yield: Typically 75–85%.

Phase 3: The Suzuki-Miyaura Coupling (Key Step)

Objective: Coupling of Int A and Int B to form the biaryl ester.

Reagents:

  • Methyl 3-bromo-5-fluorobenzoate (1.0 eq, 1.0 g)

  • (4-Fluoro-3-methylphenyl)boronic acid (1.2 eq, 0.79 g)

  • Catalyst: Pd(dppf)Cl2[5]·DCM (0.03 eq) – Selected for resistance to oxidation and high activity.

  • Base: K2CO3 (2.5 eq, 1.48 g)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio, 10 mL total)

Protocol:

  • Charge a reaction vial with the Ester (Int B), Boronic Acid (Int A), and K2CO3 .

  • Add 1,4-Dioxane and Water . Degas the mixture by bubbling Nitrogen for 10 minutes (Critical for catalyst life).

  • Add Pd(dppf)Cl2·DCM .

  • Heat to 90°C for 4–6 hours.

    • Visual: Mixture will turn black (active Pd species).

  • Workup: Cool to RT, dilute with water, extract with EtOAc. Filter through a pad of Celite to remove Pd black.

  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexane).

  • Intermediate Product: Methyl 5-fluoro-3-(4-fluoro-3-methylphenyl)benzoate.

Phase 4: Ester Hydrolysis to Final Target

Protocol:

  • Dissolve the biaryl ester from Phase 3 in THF/MeOH/Water (3:1:1).

  • Add LiOH·H2O (3.0 eq). Stir at RT for 4 hours.

  • Concentrate to remove organics. Acidify the aqueous residue with 1N HCl to pH 2.

  • The product will precipitate. Filter, wash with water, and dry.

  • Final Purification: Recrystallization from Ethanol/Water if necessary.

Mechanistic Insight & Troubleshooting

The Suzuki cycle relies on three steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

SuzukiCycle Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Rate Limiting with Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Base Activated) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Simplified Catalytic Cycle. Note that Oxidative Addition is facilitated by the electron-withdrawing ester group on the aryl bromide.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Conversion Oxygen in solventDegas solvents vigorously (sparge with N2 for >15 mins).
Protodeboronation Unstable Boronic AcidUse excess boronic acid (1.5 eq) or switch to Boronic Ester (Pinacol).
Pd Black Precipitation Ligand dissociationSwitch to Pd(dppf)Cl2 or add free ligand (PPh3) if using Pd(PPh3)4.
Homocoupling (Ar-Ar) Oxygen presenceStrictly exclude air; ensure base is added after degassing.

Analytical Specifications

Final Product: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

  • Appearance: White to off-white crystalline solid.

  • 1H NMR (400 MHz, DMSO-d6):

    • δ 13.2 (br s, 1H, COOH)

    • δ 7.95 (s, 1H, Ar-H, Ring A)

    • δ 7.70 (d, 1H, Ar-H, Ring A)

    • δ 7.65 (d, 1H, Ar-H, Ring A)

    • δ 7.55 (d, 1H, Ar-H, Ring B)

    • δ 7.48 (m, 1H, Ar-H, Ring B)

    • δ 7.20 (t, 1H, Ar-H, Ring B - ortho to F)

    • δ 2.30 (s, 3H, Ar-CH3)

  • Mass Spectrometry (ESI-): m/z calculated for C14H10F2O2 [M-H]-: 247.06; Found: 247.1.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Santa Cruz Biotechnology. (4-Fluoro-3-methylphenyl)boronic acid Product Data (CAS 139911-27-6).[6][7] Link

  • Wychem. Methyl 3-bromo-5-fluorobenzoate Product Data (CAS 334792-52-8).[8] Link

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link

  • Sigma-Aldrich. 5-Fluoro-3-(4-methylphenyl)benzoic acid (Analogous scaffold reference). Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki-Miyaura cross-coupling for sterically hindered biphenyls

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Suzuki-Miyaura Cross-Coupling for Sterically Hindered Biphenyls

Status: Operational Ticket Type: Advanced Methodology / Troubleshooting Assigned Specialist: Senior Application Scientist

Welcome to the technical support hub for difficult Suzuki-Miyaura couplings. If you are attempting to synthesize tetra-ortho-substituted biphenyls or substrates with significant steric bulk (e.g., 2,6-disubstituted aryl halides + 2,6-disubstituted boronic acids), standard protocols (Pd(PPh3)4, Na2CO3) will almost certainly fail.

This guide treats your reaction as a system to be debugged, focusing on the two critical failure modes in hindered systems: stalled transmetallation and rapid protodeboronation .

Part 1: The Mechanistic "Bottleneck"

To fix the reaction, you must understand where it breaks. In sterically hindered systems, the classical view of the boronate attacking the palladium halide (Path A) is kinetically incompetent. The reaction almost exclusively proceeds via the Oxo-Palladium Pathway (Path B) .

Key Insight: The formation of a monomeric [Pd(L)(Ar)(OH)] species is required to accommodate the incoming bulky boronic acid. If you cannot generate this hydroxide species, or if the boronic acid decomposes before it can react with it, the reaction fails.

SuzukiMechanism Start Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X Hydrox Ligand Exchange (Ar-Pd-OH) CRITICAL STEP OxAdd->Hydrox + OH- (Base) - X- TransMet Transmetallation (Steric Barrier) Hydrox->TransMet + Ar'-B(OH)2 Deboron FAILURE MODE: Protodeboronation (Ar-B(OH)2 -> Ar-H) Hydrox->Deboron Slow Transmetallation allows water to attack B RedElim Reductive Elimination (Product Release) TransMet->RedElim Fast RedElim->Start

Figure 1: The Critical Path. In hindered systems, the conversion of Ar-Pd-X to Ar-Pd-OH is essential. If Transmetallation is slower than the hydrolysis of the boronic acid, the cycle breaks.

Part 2: The Hardware (Ligand Selection)

Standard phosphines (PPh3, dppf) are too small and lack the electron density to stabilize the oxidative addition product of hindered halides. You must use Dialkylbiaryl Phosphines (Buchwald Ligands) or N-Heterocyclic Carbenes (NHCs) .

Comparative Ligand Matrix
Ligand ClassRecommended LigandBest For...Why it Works
Buchwald G3/G4 SPhos Tetra-ortho substitution (e.g., 2,6-Cl vs 2,6-Me)The methoxy group on the lower ring interacts with Pd, stabilizing the open coordination site needed for transmetallation [1].
Buchwald G3/G4 XPhos Tri-ortho substitution ; Chlorides & SulfonatesMassive steric bulk promotes reductive elimination, which is often the rate-determining step in hindered couplings [2].
NHC (PEPPSI) PEPPSI-IPr Heterocycles & unstable boronic acidsThe "throw-away" pyridine ligand creates a highly active 12-electron Pd species. Extremely resistant to oxidation [3].
NHC (PEPPSI) PEPPSI-IPent Extreme Hindrance (e.g., Pentamethylbenzene derivatives)Flexible steric bulk ("IPent") wraps around the metal, forcing the substrates together [4].
Part 3: Troubleshooting & FAQs

Use this section to diagnose your failed reaction.

Q1: My starting halide is consumed, but I only see de-halogenated starting material (Ar-H) or phenol (Ar-OH).

  • Diagnosis: This is NOT a coupling failure; it is a Protodeboronation issue. The boronic acid is hydrolyzing faster than it can transmetallate.

  • Fix 1 (Concentration): Add the boronic acid in portions (e.g., 5 portions over 2 hours) to keep the instantaneous concentration low relative to the catalyst.

  • Fix 2 (Base Switch): Switch from aqueous bases (K2CO3/H2O) to anhydrous conditions using CsF or K3PO4 in dry toluene/dioxane.

  • Fix 3 (MIDA): Use MIDA boronates instead of boronic acids for a slow-release effect [5].

Q2: The reaction turns black immediately, and no product forms.

  • Diagnosis: "Palladium Black" precipitation. Your active catalyst has aggregated and died.

  • Fix: Your ligand-to-metal ratio is too low, or the ligand is oxidizing.

    • Ensure you are using a Pre-catalyst (e.g., XPhos Pd G4) rather than mixing Pd2(dba)3 + Ligand. Pre-catalysts ensure a perfect 1:1 ratio and protect the Pd until it enters the cycle.

Q3: I have 0% conversion of the aryl chloride.

  • Diagnosis: Oxidative addition failure. The steric bulk is preventing the Pd from inserting into the C-Cl bond.

  • Fix: Switch to PEPPSI-IPr or XPhos Pd G4 . Increase temperature to 100°C. If using a chloride, add 1.0 equiv of TBAB (Tetrabutylammonium bromide) to stabilize the catalytic species.

Part 4: Standard Operating Procedures (SOPs)
Protocol A: The "Buchwald" Method (Best for Tetra-Ortho Biphenyls)

Based on Barder & Buchwald (2007) [1] and Martin & Buchwald (2008) [2].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 - 2.0 equiv) Note: Excess is crucial for hindered substrates.

  • Catalyst: SPhos Pd G3 or G4 (0.02 - 0.05 equiv / 2-5 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio)

Workflow:

  • Charge Solids: Add Aryl Halide, Boronic Acid, K3PO4, and Pre-catalyst to a vial equipped with a stir bar.

  • Purge: Seal the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Add: Syringe in Toluene and degassed Water.

  • Reaction: Heat to 100°C vigorously (1000 rpm) for 12-24 hours. Note: Biphasic systems require high stir rates to increase surface area.

  • Workup: Cool to RT. Filter through a silica plug eluting with EtOAc.

Protocol B: The "PEPPSI" Method (Best for Heterocycles/Air Stability)

Based on Organ et al. [3].

Reagents:

  • Aryl Halide (1.0 equiv)

  • Boronic Acid (1.5 equiv)

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Base: KOH or K2CO3 (2.0 equiv)

  • Solvent: Dioxane (Technical grade is acceptable, but dry is preferred for hindered substrates).

Workflow:

  • Charge: Weigh Pd-PEPPSI-IPr in air (it is stable). Add Halide, Boronic Acid, and Base.[1][2][3][4][5][6][7]

  • Inert: Purge with Argon.

  • Solvent: Add Dioxane.

  • Reaction: Heat to 60-80°C .

    • Tip: If the reaction is sluggish, add LiCl (1.0 equiv) . The lithium cation can assist in the transmetallation step by breaking up boronate aggregates.

Part 5: Diagnostic Decision Tree

Troubleshooting Start Analyze Reaction Mixture (LCMS/NMR) Result1 Starting Material (SM) Remaining? Start->Result1 Result2 SM Consumed? Start->Result2 Branch1 Is Pd Black Visible? Result1->Branch1 Yes Branch2 Major Byproduct? Result2->Branch2 Yes Sol1 Cat. Death: Use Pre-catalyst (G3/G4) or Increase Ligand Loading Branch1->Sol1 Yes (Black Precipitate) Sol2 Ox. Add Failure: Switch to PEPPSI-IPr or tBuXPhos Increase Temp Branch1->Sol2 No (Solution Clear/Colored) Sol3 Protodeboronation: 1. Dry Solvents (Anhydrous) 2. Add Boronic Acid in portions 3. Use MIDA Boronate Branch2->Sol3 De-boronated SM (Ar-H) Sol4 Homocoupling: Degas solvents more thoroughly Reduce oxidant presence Branch2->Sol4 Biaryl Homocouple (Ar-Ar)

Figure 2: Troubleshooting Logic Flow. Follow the path based on your LCMS data to identify the corrective action.

References
  • Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Barder, T. E., & Buchwald, S. L. (2007).[1] Journal of the American Chemical Society.[8] [Link]

  • Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Martin, R., & Buchwald, S. L. (2008). Accounts of Chemical Research. [Link]

  • Pd-PEPPSI-IPr and its analogs: A highly active, air-stable, and user-friendly family of precatalysts. Organ, M. G., et al. (2007).[1] Chemistry – A European Journal. [Link]

  • Bulky Yet Flexible Pd-PEPPSI-IPentAn for the Synthesis of Sterically Hindered Biaryls in Air. Deng, X., et al. (2017).[9][10] The Journal of Organic Chemistry. [Link]

  • Slow-Release Strategy in Cross-Coupling: MIDA Boronates. Knapp, D. M., et al. (2010).[11] Journal of the American Chemical Society.[8] [Link]

Sources

Technical Support Center: Enhancing the Selectivity of Biphenyl Agonists for β1 and β2 Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of reducing off-target binding of biphenyl agonists to β1 (β₁) and β2 (β₂) adrenergic receptors. As Senior Application Scientists, our goal is to provide you with not just procedures, but the underlying scientific principles to empower your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are β1 and β2 adrenergic receptors, and why is subtype selectivity crucial?

β1 and β2 adrenergic receptors are members of the G protein-coupled receptor (GPCR) family, which are activated by the endogenous catecholamines epinephrine and norepinephrine.[1][2] They are structurally related but exhibit distinct tissue distribution and physiological roles.[3]

  • β1-Adrenergic Receptors (β1-AR) are predominantly found in the heart.[3][4][5] Their activation leads to an increase in heart rate (chronotropy) and contractility (inotropy).[4][6]

  • β2-Adrenergic Receptors (β2-AR) are primarily located in the smooth muscle of the bronchioles, blood vessels, and in the liver.[3][4][5] Activation of β2-ARs leads to bronchodilation and vasodilation.[5]

Crucial Importance of Selectivity: The distinct physiological effects of these receptor subtypes mean that non-selective agonists can cause a range of unwanted side effects. For instance, a β2-agonist designed for treating asthma could cause tachycardia and palpitations if it significantly activates β1-ARs.[7] Therefore, developing agonists with high selectivity for either β1 or β2 is a primary goal in drug discovery to maximize therapeutic efficacy and minimize adverse effects.

Q2: What is off-target binding, and what are its potential consequences for my experiments?

Off-target binding refers to the interaction of a compound with a receptor other than its intended target. For a biphenyl agonist designed for β2-AR, binding to β1-AR, α-adrenergic receptors, or other unrelated GPCRs would be considered off-target effects.

Consequences of Off-Target Binding:

  • Adverse Physiological Effects: In a clinical context, off-target binding is a major cause of adverse drug reactions.[8] For example, a supposedly selective β2-agonist that also binds to α1-adrenergic receptors could cause vasoconstriction, counteracting the desired therapeutic effect.[9]

  • Wasted Resources: Pursuing a lead compound with poor selectivity can lead to costly failures in later stages of drug development.

Q3: Why might biphenyl-containing compounds exhibit off-target binding?

The biphenyl scaffold is a common motif in medicinal chemistry, often used to explore the binding pocket of receptors and establish key interactions.[10][11][12] However, its lipophilic and relatively flexible nature can sometimes contribute to non-specific or multi-receptor binding profiles. The specific substitution patterns on the biphenyl rings are critical determinants of both potency and selectivity.[10][13]

Q4: What are the primary strategies to improve the selectivity of a biphenyl agonist?

Improving selectivity is a multi-faceted challenge that can be addressed through a combination of approaches:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the biphenyl agonist and assessing the impact on binding affinity and functional activity at both on-target and off-target receptors.[10]

  • Structure-Based Drug Design: Utilizing the crystal structures of β1 and β2 receptors to understand the key interactions that drive selectivity. The ligand-binding pockets of these receptors are formed by several transmembrane regions, and subtle differences in these regions can be exploited to design more selective compounds.[14][15][16]

  • Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict how a biphenyl agonist will bind to different receptor subtypes and to guide the design of more selective analogues.[17][18][19][20][21]

  • Kinetic Selectivity: Investigating the association and dissociation rates of the agonist at different receptors. A compound that dissociates more slowly from the target receptor may exhibit a better therapeutic profile, even if its equilibrium affinity is not highly selective.[22]

Troubleshooting Guide

This section addresses specific issues you may encounter during the development and characterization of biphenyl agonists for β1 and β2 adrenergic receptors.

Problem 1: High Off-Target Binding Observed in Initial Screening

You've synthesized a novel biphenyl agonist intended for the β2-AR, but your initial receptor panel screen shows significant binding to the β1-AR and/or other adrenergic receptor subtypes (e.g., α-adrenergic receptors).

Potential Cause A: Sub-optimal Ligand-Receptor Interactions

The chemical features of your biphenyl agonist may not be optimized for the specific topology of the β2-AR binding pocket, leading to promiscuous binding.

Solution: Structure-Based Analysis and Design

  • Exploit Structural Differences: While β1 and β2 receptors are highly homologous, there are key differences in their ligand-binding pockets, particularly in transmembrane regions IV, VI, and VII, which can be exploited to achieve selectivity.[14][15]

  • Computational Docking: Perform in silico docking of your compound into the crystal structures of both β1 and β2 receptors. Analyze the predicted binding poses to identify specific amino acid residues that could be targeted to enhance β2 selectivity.

  • Iterative Chemical Modification: Based on your computational analysis, synthesize a small library of analogues with modifications designed to:

    • Introduce steric hindrance that is unfavorable for binding to the β1 pocket but tolerated in the β2 pocket.

    • Form specific hydrogen bonds or electrostatic interactions with residues unique to the β2 receptor.

Potential Cause B: Non-Specific Binding in Assays

The observed off-target activity may be an artifact of the assay conditions, particularly if your compound is highly lipophilic.

Solution: Assay Optimization

  • Review Assay Buffer Composition: Ensure your assay buffer contains a detergent (e.g., 0.01% BSA or Tween-20) to minimize non-specific binding of lipophilic compounds to labware.

  • Confirm Radioligand Specificity: In competitive binding assays, ensure the radioligand you are using is well-characterized and that non-specific binding is properly defined using a high concentration of an appropriate unlabeled ligand.[23][24]

  • Vary Cell/Membrane Concentration: High concentrations of receptor-containing membranes can sometimes lead to an increase in non-specific binding. Try titrating the amount of membrane preparation in your assay to find an optimal signal-to-noise ratio.

Problem 2: Inconsistent Selectivity Data Between Binding and Functional Assays

Your biphenyl agonist shows promising selectivity for the β2-AR in radioligand binding assays (measuring affinity, Ki), but in functional assays (e.g., cAMP accumulation, measuring potency, EC50), the selectivity is much lower.

Potential Cause A: Differences in Assay Conditions

Binding and functional assays are often performed under different conditions (e.g., temperature, incubation time, buffer components), which can influence the apparent selectivity of a compound. It has been noted that selectivity can be less pronounced in binding assays compared to in vitro or in vivo functional experiments.[25]

Solution: Harmonize Assay Protocols

  • Standardize Conditions: Where possible, use the same buffer, temperature, and incubation times for both binding and functional assays.

  • Use Whole-Cell Formats: Consider using whole-cell binding assays instead of membrane preparations to better mimic the cellular environment of the functional assay.[24]

Potential Cause B: Functional Selectivity (Biased Agonism)

Your compound may be a "biased agonist," meaning it stabilizes a receptor conformation that preferentially activates one downstream signaling pathway over another.[26] For example, it might be highly potent at activating Gs-cAMP signaling via the β2-AR but also capable of weakly activating the same pathway via the β1-AR. Agonist selectivity is a function of both affinity (how well it binds) and efficacy (how well it activates the receptor).[24][27]

Solution: Profile Downstream Signaling Pathways

  • Measure Multiple Endpoints: Go beyond just cAMP measurement. Investigate other signaling pathways associated with β-adrenergic receptors, such as β-arrestin recruitment or ERK phosphorylation.[26][28]

  • Characterize Intrinsic Efficacy: Some agonists achieve selectivity not through higher affinity, but through greater intrinsic efficacy at one receptor subtype.[24] Quantify the maximal response (Emax) of your compound at both β1 and β2 receptors. A compound with a significantly higher Emax at β2-AR, even with similar affinity, would be a functionally selective agonist.

Visualizations and Diagrams

Signaling_Pathways cluster_b1 β1-Adrenergic Receptor Pathway (Heart) cluster_b2 β2-Adrenergic Receptor Pathway (Lungs/Smooth Muscle) Biphenyl_Agonist Biphenyl Agonist b1 β1-AR Biphenyl_Agonist->b1 On-Target or Off-Target b2 β2-AR Biphenyl_Agonist->b2 On-Target or Off-Target gs1 Gs Protein b1->gs1 ac1 Adenylyl Cyclase gs1->ac1 Activates camp1 ↑ cAMP ac1->camp1 Generates pka1 PKA camp1->pka1 effect1 ↑ Heart Rate ↑ Contractility pka1->effect1 gs2 Gs Protein b2->gs2 gi Gi Protein (Alternative Coupling) b2->gi Can also couple to ac2 Adenylyl Cyclase gs2->ac2 Activates camp2 ↑ cAMP ac2->camp2 Generates pka2 PKA camp2->pka2 effect2 Bronchodilation Vasodilation pka2->effect2 erk ERK/MAPK Pathway gi->erk

Caption: β1 and β2 Adrenergic Receptor Signaling Pathways.

Experimental_Workflow start Synthesize Novel Biphenyl Agonist binding_assay Protocol 1: Competitive Radioligand Binding Assay start->binding_assay determine_ki Determine Ki at β1 & β2 binding_assay->determine_ki functional_assay Protocol 2: cAMP Functional Assay determine_ki->functional_assay determine_ec50 Determine EC50 & Emax at β1 & β2 functional_assay->determine_ec50 calc_selectivity Calculate Selectivity Index (Ki β1 / Ki β2) and (EC50 β1 / EC50 β2) determine_ec50->calc_selectivity decision Is Selectivity Acceptable? calc_selectivity->decision off_target_panel Screen Against Wider Off-Target Panel (e.g., α-ARs) decision->off_target_panel Yes optimize Structure-Based Redesign (SAR & Computational Modeling) decision->optimize No finish Lead Candidate off_target_panel->finish optimize->start

Caption: Experimental Workflow for Characterizing Biphenyl Agonist Selectivity.

Quantitative Data Summary

The selectivity of a compound is typically expressed as a ratio of its affinity (Ki) or potency (EC50) for the off-target receptor versus the on-target receptor. A higher selectivity ratio indicates greater selectivity for the target receptor.

Compound Exampleβ1-AR Ki (nM)β2-AR Ki (nM)Selectivity Ratio (β1 Ki / β2 Ki) β1-AR EC50 (nM)β2-AR EC50 (nM)Functional Selectivity (β1 EC50 / β2 EC50)
Biphenyl Agonist X 50510 1501015
Isoproterenol ~20~20~1 (Non-selective) ~30~25~1.2 (Non-selective)
Salbutamol ~1500~50~30 (β2-selective) ~2500~70~35 (β2-selective)

Note: These values are illustrative. Actual Ki and EC50 values can vary depending on experimental conditions and cell types used.[23]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay to Determine Ki

This protocol determines the binding affinity (Ki) of your biphenyl agonist by measuring its ability to displace a known non-selective radiolabeled antagonist from β1 and β2 receptors.[23][29]

Materials:

  • Cell membranes from cells stably expressing human β1-AR or β2-AR.

  • Radioligand: [³H]-CGP 12177 (a non-selective antagonist).[23][24]

  • Your unlabeled biphenyl agonist.

  • Non-specific binding control: 10 µM Propranolol.[23]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well plates and glass fiber filters.

Procedure:

  • Plate Setup: In a 96-well plate, add your biphenyl agonist across a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) in triplicate.

  • Controls: Include wells for "Total Binding" (radioligand only) and "Non-Specific Binding" (radioligand + 10 µM Propranolol).

  • Add Radioligand: Add [³H]-CGP 12177 to all wells at a final concentration near its Kd value (typically ~0.2-0.5 nM for β1/β2).[24]

  • Add Membranes: Add the cell membrane preparation (β1-AR or β2-AR) to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold Assay Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts.

    • Plot the specific binding data against the log concentration of your biphenyl agonist.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of your agonist that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[29]

Protocol 2: cAMP Functional Assay to Determine EC50 and Emax

This protocol measures the functional potency (EC50) and efficacy (Emax) of your agonist by quantifying the production of the second messenger cyclic AMP (cAMP) following receptor activation.[23][29]

Materials:

  • Whole cells stably expressing human β1-AR or β2-AR.

  • Your biphenyl agonist.

  • Reference agonist: Isoproterenol (a non-selective full agonist).

  • Phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.[23]

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with serum-free medium containing the PDE inhibitor and incubate for 30 minutes.

  • Agonist Stimulation: Add your biphenyl agonist and the reference agonist (Isoproterenol) at various concentrations to the designated wells. Include a "vehicle only" control for baseline cAMP levels.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis:

    • Plot the cAMP levels against the log concentration of your agonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve.

    • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response achievable with the agonist).

    • Compare the Emax of your compound to that of Isoproterenol to determine its relative efficacy (full vs. partial agonist).

References

  • Frielle, T., Kobilka, B. K., Lefkowitz, R. J., & Caron, M. G. (1988). Structural basis of beta-adrenergic receptor subtype specificity studied with chimeric beta 1/beta 2-adrenergic receptors. Proceedings of the National Academy of Sciences, 85(24), 9494–9498.
  • Al-Sha'er, M. A., et al. (2022). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery.
  • McCorry, L. K. (n.d.). Actions of the Autonomic Nervous System: Adrenergic Pharmacology. LibreTexts Medicine.
  • (n.d.). Beta-Adrenoceptor Agonists (β-agonists). CV Pharmacology.
  • Di Trani, J., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv.
  • Kobilka, B. K., et al. (1988). Structural Basis of Beta-Adrenergic Receptor Subtype Specificity Studied With Chimeric Beta 1/beta 2-adrenergic Receptors. PubMed.
  • (n.d.). Technical Support Center: β-Adrenergic Receptor Subtype Selectivity. Benchchem.
  • Ghafourian, T., & Ghasemi, P. (2020). A computational model for GPCR-ligand interaction prediction.
  • Nikolaev, V. O., et al. (2008). Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4. The Journal of Cell Biology, 182(5), 947-958.
  • Di Trani, J., et al. (2025). Computational design of allosteric pathways reprograms ligand-selective GPCR signaling. bioRxiv.
  • Ghafourian, T., & Ghasemi, P. (2020). A computational model for GPCR-ligand interaction prediction. PubMed.
  • Imanishi, M., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Journal of Medicinal Chemistry, 51(8), 2492-2503.
  • Liggett, S. B. (2000). Pharmacogenetics of Beta-1- and Beta-2-Adrenergic Receptors. Karger Publishers.
  • Liggett, S. B. (2000). Pharmacogenetics of beta-1- and beta-2-adrenergic receptors. Pharmacology, 61(3), 167-173.
  • (n.d.).
  • Bieth, N., Rouot, B., Schwartz, J., & Velly, J. (1980). Comparison of pharmacological and binding assays for ten beta-adrenoceptor blocking agents and two beta-adrenoceptor agonists. British Journal of Pharmacology, 68(4), 563–569.
  • (2026, January 15). Understanding the Differences Between Beta 1 and Beta 2 Receptors.
  • Schematic representation of the beta 1- and beta 2-adrenergic receptor...
  • Minneman, K. P., & Hegstrand, L. R. (1979). Different steric characteristics of β1- and β2-adrenoceptors. Molecular Pharmacology, 16(1), 21-33.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors. British Journal of Pharmacology, 160(5), 1048–1061.
  • The selectivity of β-adrenoceptor antagonists at the human β1, β2 and β3 adrenoceptors. (2025). Research Square.
  • Imanishi, M., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Journal of Medicinal Chemistry, 51(13), 4002-4020.
  • McElrath, D. (n.d.). Chapter 30 Adrenergic Agonist. Prezi.
  • Tran, J. A., & Du, Y. (2017). Biased agonism at β-adrenergic receptors. Pharmacological Research, 121, 146-153.
  • O'Donnell, J., & PharmD, F. (2023). Adrenergic Drugs.
  • Medicosis Perfectionalis. (2022, September 23). Autonomic Pharmacology | Adrenergic Agonists. YouTube.
  • Scott, J. S., et al. (2019). Biphenyl Acid Derivatives as APJ Receptor Agonists. ACS Medicinal Chemistry Letters, 11(1), 58-64.
  • Novel Scaffold Agonists of the α 2A Adrenergic Receptor Identified via Ensemble-Based Str
  • Gerlach, A. T., & Dasta, J. F. (2011). Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications. Anesthesiology Clinics, 29(4), 647–658.
  • Adrenergic agonist. Wikipedia.
  • Phenyl and Biphenyl Molecular Metaphors in Drug Design. Blumberg Institute.
  • Sykes, D. A., & Charlton, S. J. (2014). Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor. British Journal of Pharmacology, 171(14), 3473-3485.
  • Baker, J. G. (2010). The selectivity of β-adrenoceptor agonists at human β 1-, β 2- and β 3-adrenoceptors.
  • Mitigation of Off-Target Adrenergic Binding and Effects on Cardiovascular Function in the Discovery of Novel Ribosomal S6 Kinase 2 Inhibitors.
  • Hadcock, J. R., & Malbon, C. C. (1988). Down-regulation of beta-adrenergic receptors: agonist-induced reduction in receptor mRNA levels. Proceedings of the National Academy of Sciences, 85(22), 8415-8419.
  • Marullo, S., et al. (1990). Selective binding of ligands to beta 1, beta 2 or chimeric beta 1/beta 2-adrenergic receptors involves multiple subsites. The EMBO Journal, 9(4), 1115–1122.
  • Biased agonism of carvedilol in the β1-adrenergic receptor is governed by conform

Sources

Technical Support Center: Enhancing the Metabolic Stability of Biphenyl Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Last Updated: February 12, 2026

Introduction

Biphenyl benzoic acid derivatives are a significant class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their rigid biphenyl scaffold combined with the versatile carboxylic acid group allows for the design of molecules with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1] However, a critical hurdle in the development of these promising candidates is their metabolic stability. This guide provides in-depth technical support through a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during the experimental evaluation and enhancement of the metabolic stability of biphenyl benzoic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for biphenyl benzoic acid derivatives?

A1: The metabolism of biphenyl benzoic acid derivatives is primarily governed by two major phases of drug metabolism:

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups. For biphenyl compounds, this is predominantly mediated by Cytochrome P450 (CYP) enzymes.[2][3][4] Key reactions include:

    • Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common metabolic route.[2][5] The position of hydroxylation can vary, with para-hydroxylation often being a major pathway.[2]

    • Oxidation: Other oxidative reactions can also occur on the biphenyl scaffold.

  • Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion.[6][7] For compounds containing a carboxylic acid group, the most significant Phase II reaction is:

    • Glucuronidation: The carboxylic acid moiety is susceptible to conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[8][9] This often leads to the formation of acyl glucuronides, which can sometimes be reactive.[10][11]

Q2: Why is the carboxylic acid group a potential metabolic liability?

A2: While crucial for target engagement in many cases, the carboxylic acid group can negatively impact a compound's pharmacokinetic profile. It is susceptible to Phase II metabolism, specifically the formation of acyl glucuronides.[10][12] These metabolites can be unstable and may lead to toxicity.[10][11] Additionally, the ionized nature of the carboxylic acid at physiological pH can limit its passive diffusion across biological membranes, affecting absorption and distribution.[13]

Q3: What are the standard in vitro assays to assess the metabolic stability of these compounds?

A3: The most common in vitro systems for evaluating metabolic stability are:

  • Liver Microsomes: These are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[14][15][16] They are cost-effective and suitable for high-throughput screening to assess Phase I metabolic clearance.[17]

  • Hepatocytes: These are intact liver cells and are considered the "gold standard" for in vitro metabolism studies as they contain a full complement of both Phase I and Phase II enzymes, as well as transporters.[14][15][18] They provide a more physiologically relevant model of hepatic metabolism.[15]

  • S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes.[19] It can be used to study both Phase I and some Phase II reactions, depending on the cofactors added.[14]

Q4: How do I interpret the data from a metabolic stability assay?

A4: Key parameters derived from metabolic stability assays include:

  • Half-life (t½): The time it takes for 50% of the compound to be metabolized. A longer half-life generally indicates greater metabolic stability.[17]

  • Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.[17][20] A lower CLint value suggests slower metabolism and is generally desirable for drug candidates.[17]

These parameters are used to rank compounds, establish structure-activity relationships (SAR), and predict in vivo pharmacokinetic properties such as hepatic clearance, bioavailability, and half-life.[15][21][22]

Troubleshooting Guides

Issue 1: My compound shows very rapid clearance in human liver microsomes (HLM).
Possible Causes & Solutions
Possible Cause Troubleshooting Steps & Rationale
High CYP-mediated metabolism 1. Identify the specific CYP isoform(s) involved: Use recombinant human CYP enzymes or specific chemical inhibitors to pinpoint the major metabolizing enzyme(s). This allows for a more targeted approach to structural modification. 2. Block sites of metabolism: Introduce metabolically robust groups (e.g., fluorine, chlorine) at positions identified as metabolically labile. This can sterically hinder the enzyme's access to the site of metabolism. 3. Modify electronics of the aromatic rings: Introduce electron-withdrawing groups to deactivate the ring towards oxidative metabolism.[23]
Non-CYP mediated metabolism 1. Run the assay without NADPH: If significant compound loss still occurs, it suggests metabolism by non-CYP enzymes present in microsomes, such as flavin-containing monooxygenases (FMOs) or carboxylesterases.[14] 2. Use specific inhibitors: If non-CYP metabolism is suspected, use inhibitors for other enzyme classes to confirm their involvement.
Experimental Workflow: Identifying Metabolic "Soft Spots"

Caption: Workflow for identifying and addressing metabolic liabilities.

Issue 2: My compound is stable in microsomes but shows high clearance in hepatocytes.
Possible Causes & Solutions
Possible Cause Troubleshooting Steps & Rationale
Phase II Metabolism (Glucuronidation) 1. Perform a hepatocyte assay with and without UGT cofactors (e.g., UDPGA): A significant difference in clearance will confirm the involvement of glucuronidation. 2. Bioisosteric replacement of the carboxylic acid: This is a key strategy to mitigate glucuronidation. Replace the carboxylic acid with a bioisostere that is less prone to this metabolic pathway.[13] Common bioisosteres include tetrazoles, acyl sulfonamides, and hydroxamic acids.[12][13][23] Tetrazoles, for example, are metabolically stable and can mimic the acidic proton of a carboxylic acid.[12][23]
Involvement of Cytosolic Enzymes 1. Test in S9 fraction: The S9 fraction contains both microsomal and cytosolic enzymes.[19] Comparing clearance in microsomes versus S9 can indicate the contribution of cytosolic enzymes like aldehyde oxidase.
Active uptake by transporters 1. Use transporter-deficient hepatocytes or specific transporter inhibitors: This can help determine if active uptake into the hepatocytes is a prerequisite for metabolism.
Data Presentation: Comparing Bioisosteric Replacements
Compound Modification HLM t½ (min) Hepatocyte t½ (min) Notes
Parent -COOH>6015Stable in microsomes, but rapid clearance in hepatocytes suggests Phase II metabolism.
Analog 1 Tetrazole>6055Significant improvement in hepatocyte stability, indicating successful mitigation of glucuronidation.[24]
Analog 2 Acyl Sulfonamide>6048Another viable bioisosteric replacement with improved metabolic stability.[25]
Issue 3: I am observing high variability in my metabolic stability data between experiments.
Possible Causes & Solutions
Possible Cause Troubleshooting Steps & Rationale
Compound Solubility Issues 1. Check for precipitation: Visually inspect the incubation mixture for any signs of compound precipitation. 2. Reduce compound concentration: Lowering the concentration may improve solubility.[26] 3. Increase organic solvent percentage: A slight increase in the percentage of DMSO or acetonitrile in the final incubation can help maintain solubility, but be mindful of potential enzyme inhibition.[26]
Cofactor Degradation 1. Prepare NADPH solutions fresh for each experiment: NADPH is unstable and should be prepared immediately before use and kept on ice.[26]
Inconsistent Lab Procedures 1. Standardize protocols: Ensure consistent incubation times, temperatures, and quenching procedures.[27] 2. Use positive controls: Include compounds with known metabolic profiles (low, medium, and high clearance) in each assay to ensure the system is performing as expected.[28]
Experimental Protocol: Standard Liver Microsomal Stability Assay
  • Prepare Reagents:

    • Phosphate buffer (pH 7.4)

    • Test compound stock solution (e.g., 1 mM in DMSO)

    • Liver microsomes (e.g., human, rat)

    • NADPH regenerating system or NADPH stock solution

    • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubation:

    • Pre-warm a mixture of buffer and microsomes at 37°C.

    • Add the test compound to initiate the pre-incubation (final concentration typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH solution.

  • Time Points:

    • Take aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching:

    • Immediately add the aliquot to the cold quenching solution to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant for analysis.

  • Analysis:

    • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Caption: Standard workflow for a microsomal stability assay.

Conclusion

Enhancing the metabolic stability of biphenyl benzoic acid derivatives is a critical step in their journey from promising hits to viable drug candidates. By understanding the primary metabolic pathways and employing systematic troubleshooting, researchers can effectively address metabolic liabilities. This guide provides a framework for diagnosing and solving common experimental challenges, ultimately facilitating the development of more robust and efficacious therapeutic agents.

References

  • Halpert, J. R. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. PubMed. Available at: [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Available at: [Link]

  • Obach, R. S. (2012). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Available at: [Link]

  • Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]

  • Ballatore, C., et al. (2013). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Journal of Medicinal Chemistry. Available at: [Link]

  • Yamazaki, H., et al. (2016). Structure-Function Studies of Naphthalene, Phenanthrene, Biphenyl, and Their Derivatives in Interaction with and Oxidation by Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology. Available at: [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Available at: [Link]

  • Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability. Available at: [Link]

  • Meanwell, N. A. (2013). Carboxylic acid (bio)isosteres in drug design. PubMed. Available at: [Link]

  • Cole, A. G., et al. (2025). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. PubMed Central. Available at: [Link]

  • Baker, J. A., Altman, M. D., & Martin, I. J. (2018). Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Polychlorinated biphenyl. Available at: [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. YouTube. Available at: [Link]

  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Available at: [Link]

  • Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. International Journal of Biochemistry & Cell Biology. Available at: [Link]

  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Available at: [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Available at: [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Available at: [Link]

  • Chem Help ASAP. (2023). metabolic stability & determining intrinsic drug clearance. YouTube. Available at: [Link]

  • Patsnap. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]

  • ResearchGate. (2025). UDP-glucuronosyltransferases and clinical drug–drug interactions. Available at: [Link]

  • Al-Sabbagh, A. M., & Tyndale, R. F. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. PubMed Central. Available at: [Link]

  • Semantic Scholar. (n.d.). Computational Investigation of the Bisphenolic Drug Metabolism by Cytochrome P450: What Factors Favor Intramolecular Phenol Coupling. Available at: [Link]

  • Sharma, G., & Kumar, A. (2014). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. SlideShare. Available at: [Link]

  • EBM Consult. (2018). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. Available at: [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Available at: [Link]

  • protocols.io. (2025). Metabolic stability assay in human, rat, dog or mouse hepatocytes. Available at: [Link]

  • Di, L., & Obach, R. S. (2015). Addressing the Challenges of Low Clearance in Drug Research. PubMed Central. Available at: [Link]

  • Bienta. (n.d.). Hepatic Microsomal Stability (human, rat, or mouse). Available at: [Link]

  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available at: [Link]

  • Itezono, H., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Muttenthaler, M., et al. (2017). Strategies to Enhance Metabolic Stabilities. PubMed. Available at: [Link]

  • Technische Universität Braunschweig. (n.d.). Biogenesis of Benzoic Acids as Precursors. Available at: [Link]

  • Drug Discovery and Development. (n.d.). Metabolic stability and its role in biopharmaceutical development: Trends and innovations. Available at: [Link]

  • Preissner, S., et al. (2010). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PubMed Central. Available at: [Link]

  • Itezono, H., et al. (2008). Discovery of a novel series of biphenyl benzoic acid derivatives as potent and selective human beta3-adrenergic receptor agonists with good oral bioavailability. Part I. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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Validation & Comparative

Potency Analysis: A Comparative Guide to Mirabegron and 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A detailed guide for researchers, scientists, and drug development professionals on the comparative potency and current state of knowledge of the β3-adrenergic receptor agonist Mirabegron and the novel compound 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

Introduction

In the landscape of pharmacological research, particularly in the pursuit of therapies for conditions such as overactive bladder (OAB), understanding the potency and mechanism of action of molecular entities is paramount. This guide provides a detailed comparison of Mirabegron, an established β3-adrenergic receptor agonist, and 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, a compound for which biological activity data is not yet publicly available.

Mirabegron, marketed under brand names such as Myrbetriq® and Betanis®, is a well-characterized selective β3-adrenoceptor agonist.[1] Its primary clinical application is in the treatment of OAB, where it relaxes the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity.[1]

Conversely, 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid is a chemical entity primarily available through chemical suppliers. As of the latest literature review, no public data exists detailing its biological activity, mechanism of action, or potency. This guide will therefore focus on a comprehensive overview of Mirabegron's potency and provide a framework for the potential evaluation of novel compounds like 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid.

Mirabegron: A Profile of a Selective β3-Adrenergic Receptor Agonist

Mirabegron's therapeutic effect is mediated by its selective agonism of the β3-adrenergic receptor, a G-protein coupled receptor (GPCR). Activation of this receptor in the bladder's detrusor muscle leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn initiates a signaling cascade resulting in smooth muscle relaxation.

Potency of Mirabegron

The potency of a drug is a measure of the concentration required to produce a specific effect. For receptor agonists like Mirabegron, this is often expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal possible response.

Published studies have consistently demonstrated Mirabegron's high potency at the human β3-adrenergic receptor. The EC50 values for Mirabegron are typically in the nanomolar range, indicating that a very low concentration of the drug is needed to activate the receptor.

CompoundTargetAssay SystemPotency (EC50)Reference
MirabegronHuman β3-Adrenergic ReceptorCHO cells expressing human β3-AR (cAMP accumulation)22.4 nM[2]
MirabegronHuman β3-Adrenergic ReceptorHEK293 cells expressing human β3-AR10.0 nM (SEM 0.56)

These values highlight Mirabegron's significant and specific activity at its target receptor. Furthermore, Mirabegron exhibits high selectivity for the β3-adrenergic receptor over β1- and β2-adrenergic receptors, which is a crucial factor in its favorable side-effect profile. For instance, the EC50 values for human β1- and β2-ARs are reported to be 10,000 nM or more.[2]

5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid: An Uncharacterized Compound

In stark contrast to the wealth of data available for Mirabegron, there is a notable absence of publicly accessible information regarding the biological activity of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. Searches of scientific literature and patent databases did not yield any studies detailing its mechanism of action, biological targets, or potency.

Therefore, a direct comparison of the potency of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid and Mirabegron is not feasible at this time.

The lack of data underscores the early stage of investigation for this compound. For researchers interested in exploring its potential pharmacological effects, the following sections provide a detailed protocol for assessing potency, using the β3-adrenergic receptor as an exemplary target.

Experimental Protocol for Potency Determination of a Putative β3-Adrenergic Receptor Agonist

To determine the potency of a novel compound suspected of acting on the β3-adrenergic receptor, a series of in vitro experiments are necessary. The following protocol outlines a standard approach using a cell-based cAMP accumulation assay.

Objective

To determine the EC50 value of a test compound (e.g., 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid) at the human β3-adrenergic receptor and compare it to a known agonist (e.g., Mirabegron).

Materials
  • HEK293 or CHO cell line stably expressing the human β3-adrenergic receptor.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements (FBS, antibiotics).

  • Test compound and reference agonist (Mirabegron).

  • Isoproterenol (a non-selective full β-adrenergic agonist).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Culture the β3-adrenergic receptor-expressing cells according to standard protocols.

    • The day before the assay, seed the cells into 96-well or 384-well assay plates at a predetermined density to achieve a confluent monolayer on the day of the experiment. The rationale for using a stable cell line is to ensure consistent receptor expression levels across experiments, which is crucial for reproducible results.

  • Compound Preparation:

    • Prepare a stock solution of the test compound and Mirabegron in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in assay buffer to create a concentration-response curve. A typical concentration range would span from picomolar to micromolar to capture the full dose-response relationship. Isoproterenol should also be prepared as a positive control for maximal receptor stimulation.

  • cAMP Accumulation Assay:

    • Wash the cells with assay buffer to remove culture medium.

    • Pre-incubate the cells with a PDE inhibitor (e.g., 500 µM IBMX) for a short period (e.g., 15-30 minutes) at 37°C. This step is critical to prevent the enzymatic degradation of cAMP, thereby amplifying the signal.

    • Add the diluted test compound, Mirabegron, or isoproterenol to the respective wells. Include a vehicle control (buffer with DMSO).

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for receptor activation and cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • The raw data (e.g., fluorescence or luminescence units) will be proportional to the cAMP concentration.

    • Normalize the data by setting the response of the vehicle control to 0% and the maximal response of the full agonist (isoproterenol) to 100%.

    • Plot the normalized response against the logarithm of the agonist concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for each compound.

Self-Validating System

This protocol incorporates several self-validating checks:

  • Positive Control: The inclusion of isoproterenol confirms that the cells are responsive and the assay is performing correctly.

  • Reference Compound: Comparing the EC50 of the test compound to that of Mirabegron provides a relative potency measure.

  • Vehicle Control: This accounts for any basal activity or solvent effects.

Visualizing the Signaling Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the β3-adrenergic receptor signaling pathway and the experimental workflow for potency determination.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Mirabegron Mirabegron Receptor β3-Adrenergic Receptor Mirabegron->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β3-Adrenergic Receptor Signaling Pathway

G start Start cell_culture Culture β3-AR expressing cells start->cell_culture plating Seed cells in assay plates cell_culture->plating pre_incubation Pre-incubate with PDE inhibitor plating->pre_incubation compound_prep Prepare serial dilutions of compounds stimulation Add compounds to cells compound_prep->stimulation pre_incubation->stimulation incubation Incubate at 37°C stimulation->incubation lysis Lyse cells incubation->lysis cAMP_measurement Measure cAMP levels lysis->cAMP_measurement data_analysis Analyze data and determine EC50 cAMP_measurement->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Potency Assay

Conclusion

This guide provides a comprehensive comparison of the current scientific knowledge regarding Mirabegron and 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. While Mirabegron is a well-characterized and potent selective β3-adrenergic receptor agonist, 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid remains an uncharacterized compound in the public domain.

For researchers and drug development professionals, the provided experimental protocol offers a robust framework for determining the potency of novel compounds targeting the β3-adrenergic receptor. The successful characterization of new chemical entities is a critical step in the journey towards discovering novel therapeutics.

References

  • Mirabegron, a Selective β3-Adrenergic Receptor Agonist, as a Potential Anti-Obesity Drug. National Center for Biotechnology Information.[Link]

  • Selectivity and Maximum Response of Vibegron and Mirabegron for β3-Adrenergic Receptors. ResearchGate.[Link]

  • Meet the new Beta 3 Agonist: Mirabegron (Myrbetriq®). Rho Chi Post.[Link]

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A Comparative Guide to the Structural Elucidation of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid: A Predictive ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel small molecules is a non-negotiable cornerstone of research and development. Molecules such as 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, a bi-aryl structure featuring multiple fluorine substituents, represent a common motif in medicinal chemistry. The electronic properties imparted by fluorine atoms can significantly influence a molecule's metabolic stability, binding affinity, and membrane permeability. Consequently, unambiguous confirmation of its constitution and substitution pattern is paramount.

This guide provides an in-depth, predictive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid. As direct experimental data may not always be readily available for novel compounds, a robust theoretical analysis serves as a critical tool for anticipating spectral features and confirming synthesis outcomes. We will dissect the expected chemical shifts and coupling patterns, explaining the underlying physical-organic principles. Furthermore, this guide will compare the utility of ¹H NMR with complementary analytical techniques—¹³C NMR, ¹⁹F NMR, and Mass Spectrometry—to provide a holistic perspective on comprehensive structural verification for complex organic molecules.

Part 1: Theoretical ¹H NMR Spectral Analysis

The power of ¹H NMR spectroscopy lies in its ability to provide detailed information about the electronic environment and connectivity of hydrogen atoms within a molecule.[1][2][3] For 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid, we can predict the spectrum by analyzing the substituent effects on each of the two aromatic rings.

Molecular Structure and Proton Designations:

To facilitate discussion, the protons of the target molecule are systematically labeled as shown below:

  • Ring A: The benzoic acid moiety.

  • Ring B: The 4-fluoro-3-methylphenyl moiety.

Predicted ¹H NMR Signals:

The analysis of the ¹H NMR spectrum involves predicting the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each unique proton. Aromatic protons typically resonate in the δ 6.5-8.5 ppm region due to the deshielding effect of the ring current.[4][5]

Analysis of Ring A Protons (H_A, H_B, H_C)

The benzoic acid ring is substituted with a strongly electron-withdrawing carboxylic acid group (-COOH), a halogen (-F), and the second aryl ring. The -COOH group is a meta-director and strongly deshields ortho protons.[6][7]

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet far downfield, often between δ 10.0-13.0 ppm .[6][8] Its signal can be confirmed by D₂O exchange, which replaces the acidic proton with deuterium, causing the signal to disappear.

  • Proton H_B (Position 2): This proton is ortho to the powerfully deshielding -COOH group. It is also ortho to the bi-aryl linkage. We predict its signal to be the most downfield of the Ring A protons.

    • Multiplicity: It will be split by H_C (meta coupling, ⁴J_HH) and the fluorine at position 5 (meta coupling, ⁴J_HF). This should result in a doublet of doublets (dd) or a more complex multiplet if other small couplings are resolved.

    • Predicted δ: ~8.1 - 8.3 ppm.

  • Proton H_A (Position 6): This proton is also ortho to the -COOH group, which would suggest a significant downfield shift. However, it is ortho to the fluorine at position 5.

    • Multiplicity: It will be split by H_C (para coupling, ⁵J_HH, often unresolved) and the fluorine at position 5 (ortho coupling, ³J_HF). The primary splitting will be a doublet due to the ortho H-F coupling.

    • Predicted δ: ~7.9 - 8.1 ppm.

  • Proton H_C (Position 4): This proton is para to the -COOH group and meta to both the fluorine and the bi-aryl linkage.

    • Multiplicity: It will be split by H_B (meta coupling, ⁴J_HH), H_A (para coupling, ⁵J_HH), and the fluorine at position 5 (meta coupling, ⁴J_HF). This will likely appear as a triplet or a doublet of doublets of doublets (ddd) .

    • Predicted δ: ~7.6 - 7.8 ppm.

Analysis of Ring B Protons (H_D, H_E) and Methyl Protons

Ring B is substituted with an electron-donating methyl group (-CH₃) and an electron-withdrawing fluorine atom (-F).

  • Methyl Protons (-CH₃): These protons are attached to an sp³ carbon bonded to the aromatic ring.

    • Multiplicity: They will appear as a sharp singlet , although very fine long-range coupling to the fluorine or H_E might cause slight broadening.

    • Predicted δ: ~2.3 - 2.5 ppm.

  • Proton H_D (Position 6'): This proton is meta to the fluorine and ortho to the bi-aryl linkage.

    • Multiplicity: It will be split by H_E (meta coupling, ⁴J_HH) and the fluorine at position 4' (meta coupling, ⁴J_HF). This will result in a doublet of doublets (dd) .

    • Predicted δ: ~7.3 - 7.5 ppm.

  • Proton H_E (Position 2'): This proton is ortho to the methyl group and meta to the fluorine atom. The electron-donating nature of the methyl group will shield this proton relative to others on the ring.

    • Multiplicity: It will be split by H_D (meta coupling, ⁴J_HH) and the fluorine at position 4' (ortho coupling, ³J_HF). This will result in a doublet of doublets (dd) .

    • Predicted δ: ~7.1 - 7.3 ppm.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted δ (ppm)Predicted MultiplicityExpected Coupling Constants (Hz)
-COOH10.0 - 13.0broad singlet (br s)N/A
H_B8.1 - 8.3doublet of doublets (dd)⁴J_HH ≈ 2-3 Hz; ⁴J_HF ≈ 5-8 Hz
H_A7.9 - 8.1doublet (d)³J_HF ≈ 6-10 Hz
H_C7.6 - 7.8multiplet (m)⁴J_HH ≈ 2-3 Hz; ⁴J_HF ≈ 5-8 Hz
H_D7.3 - 7.5doublet of doublets (dd)⁴J_HH ≈ 2-3 Hz; ⁴J_HF ≈ 5-8 Hz
H_E7.1 - 7.3doublet of doublets (dd)⁴J_HH ≈ 2-3 Hz; ³J_HF ≈ 6-10 Hz
-CH₃2.3 - 2.5singlet (s)N/A

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency.[6][9][10]

Part 2: Experimental Protocol and Workflow

To validate the theoretical predictions, a high-resolution ¹H NMR spectrum must be acquired. Trustworthiness in analytical data stems from a robust and well-documented experimental procedure.

Standard Operating Procedure for ¹H NMR Acquisition
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid sample.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to δ 0.00 ppm.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Setup (400 MHz Spectrometer Example):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. A half-height line width of <0.5 Hz for the TMS signal is desirable.

    • Set the spectral width to cover the expected range (e.g., -1 to 14 ppm).

    • Set the acquisition time to at least 3-4 seconds to ensure good resolution.

    • Apply a 90° pulse and acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum manually to ensure all peaks have a pure absorption line shape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative ratios of the different protons.

    • Analyze the peak multiplicities and measure the coupling constants.

Workflow for ¹H NMR Spectral Analysis

The logical flow from sample to final structural confirmation is a self-validating system. Each step builds upon the last, with feedback loops for optimization.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Interpretation Prep Weigh & Dissolve Sample (5-10 mg in 0.6 mL CDCl₃/DMSO-d₆) Standard Add Internal Standard (TMS) Prep->Standard Transfer Transfer to NMR Tube Standard->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire Acquire FID (16 scans) Shim->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS (0.00 ppm) Phase->Calibrate Integrate Peak Integration Calibrate->Integrate Analyze Analyze δ, Multiplicity, J Integrate->Analyze Compare Compare with Prediction Analyze->Compare Structure Confirm Structure Compare->Structure

Caption: Workflow for 1H NMR Analysis.

Part 3: Comparison with Alternative Analytical Techniques

While ¹H NMR is exceptionally powerful, a multi-technique approach provides the highest level of confidence in structural elucidation, especially for regulatory submissions or foundational research. Each technique offers complementary information.

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR H-H connectivity, electronic environment of H atoms, stereochemistry, relative quantitation.High resolution, non-destructive, excellent for determining proton framework.[2]Complex spectra for large molecules, requires soluble sample, moderate sensitivity.
¹³C NMR Number of unique carbon atoms, hybridization (sp, sp², sp³), electronic environment of C atoms.Simpler spectra (often proton-decoupled), broad chemical shift range reduces overlap.Low natural abundance of ¹³C (1.1%) results in low sensitivity, requires more sample or longer acquisition time.
¹⁹F NMR Number of unique fluorine atoms, electronic environment of F atoms, F-F and H-F couplings.High sensitivity (¹⁹F is 100% abundant), very large chemical shift range (~800 ppm) provides exquisite resolution.[11][12]Provides information only about the fluorine-containing parts of the molecule.
Mass Spectrometry (MS) Molecular weight, elemental formula (High-Res MS), fragmentation patterns.Extremely high sensitivity (sub-picomole), provides definitive molecular weight.Does not provide direct information on atom connectivity or isomerism.
Synergistic Application:
  • ¹³C NMR would confirm the presence of 15 unique carbon signals (8 for the benzoic acid core, 6 for the phenyl ring, and 1 for the methyl group), validating the carbon skeleton.

  • ¹⁹F NMR is particularly crucial for this molecule. It would show two distinct signals, one for each fluorine atom, confirming their different electronic environments. The coupling patterns in the ¹⁹F spectrum would provide additional H-F and F-F coupling constants, further cementing the substitution pattern.[13][14]

  • High-Resolution Mass Spectrometry (HRMS) would provide an exact mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₄H₁₀F₂O₂), ruling out other potential isobaric structures.

By combining the detailed connectivity map from ¹H NMR with the carbon count from ¹³C NMR, the fluorine environment data from ¹⁹F NMR, and the exact molecular formula from HRMS, a researcher can achieve an unassailable structural proof.

Conclusion

The predictive ¹H NMR analysis of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid demonstrates a powerful, rational approach to structural elucidation before a sample is even placed in the spectrometer. By systematically evaluating the electronic effects of each substituent, we can anticipate the chemical shifts and coupling patterns with a high degree of confidence. This theoretical framework is indispensable for interpreting experimental data efficiently and accurately.

However, for a molecule with this level of complexity and potential application in regulated industries, relying on a single technique is insufficient. This guide advocates for a comparative and synergistic approach, integrating ¹H NMR with ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry. This orthogonal validation strategy ensures the highest level of scientific integrity and provides a complete, unambiguous, and defensible structural assignment.

References

  • Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A. [Link]

  • Abraham, D. J. & Masunov, A. E. The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • Sinha Roy, A. & Srivastava, M. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. PMC, NIH. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison, Department of Chemistry. [Link]

  • Sinha Roy, A. & Srivastava, M. Analysis of small molecule mixtures by super-resolved 1H NMR spectroscopy. ChemRxiv. [Link]

  • Ghahramani, H., et al. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • 1H NMR Spectral parameters for substituted benzenes. DSpace@MIT. [Link]

  • Supplementary Information for scientific paper. The Royal Society of Chemistry. [Link]

  • Sinha Roy, A. & Srivastava, M. Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR. Magnetochemistry. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • Supporting Information for scientific paper. Author manuscript, available in PMC. [Link]

  • 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

  • Interpreting Aromatic NMR Signals. YouTube. [Link]

  • Lo, A. Y. & Fendler, J. H. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society. [Link]

  • Multinuclear NMR. Chemistry LibreTexts. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • Mohanty, S. & Venkateswarlu, P. Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics. [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Ng, S. & Sederholm, C. H. Nuclear Magnetic Resonance Fluorine-Fluorine Coupling Constants. The Journal of Chemical Physics. [Link]

  • 1H NMR spectra of aromatic compounds. University of Michigan, Department of Chemistry. [Link]

  • Smith, A. J. R., et al. 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Link]

  • Al-Aown, A., et al. Synthesis of 5-Fluorouracil polymer conjugate and 19F NMR analysis of drug release for MRI monitoring. White Rose Research Online. [Link]

  • 500 MHz 1 H NMR spectrum and expanded signals used for the quantitative... ResearchGate. [Link]

Sources

Solid-State Profiling & Crystal Engineering Guide: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic Acid

[1]

Executive Summary

This guide provides a technical framework for the structural analysis and solid-state characterization of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS: 1261926-23-1).[1] As a fluorinated biaryl carboxylic acid, this scaffold presents unique challenges in crystallization due to the interplay between strong hydrogen bonding (COOH dimer) and weak, directional fluorine interactions (

1

This document compares the target molecule against standard non-fluorinated biaryl analogs to highlight the specific performance advantages (e.g., metabolic stability, lipophilicity modulation) and solid-state liabilities (e.g., polymorphism risk) introduced by the fluorine-methyl substitution pattern.[1]

Part 1: Structural Analysis & Molecular Geometry

The Biaryl Torsion Challenge

The core structural feature of this molecule is the biaryl bond connecting the benzoic acid moiety and the fluorinated toluene ring. Unlike planar systems, the presence of the 3-methyl group (ortho to the biaryl axis) induces significant steric strain, forcing the two aromatic rings out of coplanarity.

  • Target Torsion Angle:

    
    
    
  • Causality: The steric clash between the C3-Methyl and the protons/fluorine on the adjacent ring prevents

    
    -stacking maximization but increases solubility in organic media compared to planar analogs.[1]
    
Supramolecular Synthons

In the solid state, this molecule is predicted to form the classic Centrosymmetric Carboxylic Acid Dimer (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


)11
  • Primary Interaction:

    
     (Strong, ~2.6 Å)[1]
    
  • Secondary Interaction:

    
     (Weak, electrostatic)[1]
    
  • Significance: The 5-fluoro and 4-fluoro substituents act as "steering groups," altering the packing motif from a standard herringbone (typical of benzoic acid) to a slipped-stack arrangement.[1]

Visualization of Structural Logic

The following diagram illustrates the hierarchical organization expected during the crystallization process.

StructuralHierarchycluster_factorsStabilizing FactorsMoleculeMonomer: 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidTwistConformation: Biaryl Twist (~50°) due to Methyl StericsMolecule->Twist Intramolecular StericsDimerPrimary Motif: Carboxylic Acid Homodimer (R2,2(8))PackingCrystal Lattice: 3D Network via F...H InteractionsDimer->Packing Van der Waals + F-ContactsHBondO-H...ODimer->HBondTwist->Dimer H-Bonding (Strong)FContactC-F...HPacking->FContactPiStackSlipped Pi-PiPacking->PiStack

Figure 1: Hierarchical assembly of the target molecule from monomer conformation to crystal lattice.[1]

Part 2: Comparative Performance Guide

This section compares the Target (Fluorinated/Methylated) against a Control (Unsubstituted Biaryl) to demonstrate why this specific scaffold is chosen in drug design and how it behaves differently in the lab.

Physicochemical Comparison Table
FeatureTarget: 5-F-3-(4-F-3-Me-Ph)-Benzoic AcidAlternative: 3-Phenylbenzoic AcidImpact on Development
Crystal Habit Prismatic / BlockyNeedles / PlatesTarget has better flowability for formulation.[1]
Melting Point High (

C expected)
Moderate (

C)
Fluorine interactions typically increase lattice energy.[1]
Solubility (logP) High (~3.8 - 4.[1]2)Moderate (~3.[1]4)Target requires non-polar solvents for crystallization.[1]
Metabolic Stability High (Blocked para-positions)Low (Susceptible to hydroxylation)Primary reason for selecting the Target.
Polymorphism High Risk (Conformational)Low RiskThe "Twist" allows multiple stable conformers (Atropisomerism potential).[1]
Solubility & Solvent Selection

Due to the double fluorination and methyl group, the target is significantly more lipophilic than standard benzoic acid.

  • Recommended Solvents: Acetone, Ethyl Acetate, THF.[1]

  • Avoid: Water, Hexane (insoluble), Pure Methanol (often yields solvates).[1]

Part 3: Experimental Protocols (Self-Validating)

Protocol A: Single Crystal Growth (Slow Evaporation)

Objective: Obtain X-ray quality crystals to determine the precise torsion angle and packing.[1]

  • Dissolution: Weigh 20 mg of the target acid into a 4 mL vial.

  • Solvent Addition: Add Acetonitrile (MeCN) dropwise (approx. 1-2 mL) until dissolved. Why MeCN? It is polar enough to dissolve the acid but does not act as a strong H-bond donor, preventing interference with the carboxylic dimer.[1]

  • Filtration: Pass through a 0.45

    
    m PTFE syringe filter into a clean, scratch-free vial.
    
  • Control: Cover with parafilm and poke 3 small holes with a needle.[1]

  • Incubation: Store at 4°C (fridge) to reduce thermal motion during nucleation.

  • Validation: Crystals should appear within 3-7 days. If needles appear (metastable), re-dissolve and use Vapor Diffusion (Protocol B).[1]

Protocol B: Vapor Diffusion (For High-Quality Blocks)

Objective: Force crystallization in a controlled anti-solvent environment.[1]

  • Inner Vial: Dissolve 20 mg in 0.5 mL THF (Good solvent).

  • Outer Vial: Place the open inner vial inside a larger jar containing 5 mL Pentane (Anti-solvent).

  • Mechanism: Pentane slowly diffuses into the THF, lowering solubility gradually.[1] This promotes the growth of the thermodynamic form (usually blocks) rather than kinetic needles.[1]

Part 4: Crystallographic Validation Checklist

When you obtain the structure (or receive data from a CRO), use this checklist to validate the integrity of the model. This ensures the structure is physically realistic.[1]

ParameterAcceptable RangeDiagnostic Note
R-Factor (

)

If

, check for twinning or disorder in the fluorine atoms.[1]
C-C Bond Errors

Å
High errors suggest poor data collection quality.[1]
Biaryl Bond Length 1.48 - 1.50 ÅShorter indicates conjugation (planar); longer indicates steric twist.[1]
O-H...O Distance 2.60 - 2.65 ÅStandard for carboxylic dimers.[1]
Disorder F-atoms often disorderedFluorine can rotationally disorder; look for "split positions" in the electron density map.[1]

Part 5: Analytical Workflow Diagram

The following Graphviz diagram outlines the decision process for characterizing the solid form of this molecule.

WorkflowStartCrude Material(5-F-3-(4-F-3-Me-Ph)benzoic acid)PXRDStep 1: PXRD(Fingerprint)Start->PXRDDecisionIs material crystalline?PXRD->DecisionDSCStep 2: DSC/TGA(Thermal Profile)SCXRDStep 3: Single Crystal XRD(3D Structure Solution)DSC->SCXRD If stableAmorphousAmorphous Halo?Perform RecrystallizationDecision->Amorphous NoCrystallineSharp Peaks?Check PurityDecision->Crystalline YesCrystalline->DSCHirshfeldStep 4: Hirshfeld Surface(Map F...H interactions)SCXRD->Hirshfeld

Figure 2: Step-by-step characterization workflow for validating the solid-state form.

References

  • Grope, M., et al. (2024).[1] Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications.[1][2]

  • National Center for Biotechnology Information (NCBI). (2023).[1] PubChem Compound Summary for CID 53211660. [Link][1]

  • Desiraju, G. R. (2002).[1] Hydrogen bridges in crystal engineering: interactions without borders. Accounts of Chemical Research. (Contextual grounding for F...H interactions).

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System for Biaryl Analysis.[1] (Standard reference for bond length validation).

Safety Operating Guide

Operational Guide: Proper Disposal of 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid

[1][2]

Executive Summary & Core Directive

5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid (CAS: 1261978-89-5) is a halogenated biaryl carboxylic acid used primarily as a research intermediate in drug discovery.

Core Disposal Directive: This compound must be managed as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain, in trash, or mixed with non-halogenated organic solvents (unless unavoidable). The presence of fluorine atoms necessitates high-temperature incineration with specific scrubbing capabilities to neutralize hydrogen fluoride (HF) byproducts.

Technical Specifications & Waste Classification

Proper characterization is the first step in compliant disposal. Use the data below to complete hazardous waste tags.

ParameterSpecification
Chemical Name 5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acid
CAS Number 1261978-89-5
Molecular Formula C₁₄H₁₀F₂O₂
Physical State Solid (Powder)
Acidity (pKa) ~4.0 (Estimated for benzoic acid derivatives)
Hazard Class Irritant (Skin/Eye/Respiratory), Potential Aquatic Toxicity
RCRA Status Non-listed (treat as Hazardous Waste due to halogen content)
Waste Stream Halogenated Organic (Solid or Liquid)
Disposal Method High-Temperature Incineration (Rotary Kiln)

Safety & Personal Protective Equipment (PPE)

Before handling waste, ensure the following PPE is donned to prevent exposure to dust or aerosols.

  • Respiratory: N95 respirator (minimum) or P100 HEPA filter if handling fine powder outside a fume hood.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Do not use safety glasses alone if there is a risk of aerosolization.

  • Dermal: Nitrile gloves (double-gloving recommended for solutions). Lab coat with extended cuffs.

Operational Disposal Protocol

This protocol segregates the compound based on its physical state (Solid vs. Liquid) to ensure compatibility with incineration facilities.

A. Solid Waste Disposal (Pure Compound/Powder)
  • Containerization: Collect the solid in a wide-mouth HDPE (High-Density Polyethylene) or Glass jar.

    • Note: While organic fluorides are generally stable in glass, HDPE is preferred for solids to prevent breakage during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: Write the full chemical name. Do not use abbreviations.

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Segregation: Place the container in the Solid Hazardous Waste satellite accumulation area. Do not mix with silica gel or other drying agents unless they are also contaminated with halogenated organics.

B. Liquid Waste Disposal (Mother Liquors/HPLC Effluent)
  • Solvent Assessment: Determine the primary solvent.

    • If dissolved in DMSO, Methanol, or Acetonitrile : Dispose of in the Halogenated Solvent carboy.

    • Crucial: Even if the solvent itself is non-halogenated (e.g., Methanol), the presence of the fluorinated solute classifies the entire mixture as halogenated waste.

  • pH Adjustment (Optional but Recommended): If the solution is highly acidic (pH < 2) due to the carboxylic acid moiety, ensure the waste container is compatible (HDPE is resistant; metal cans are not).

  • Accumulation: Use a safety funnel with a lid to prevent evaporation. Fill containers only to 90% capacity to allow for thermal expansion.

C. Empty Container Management
  • Triple Rinse: Triple rinse the empty reagent bottle with a compatible solvent (e.g., acetone or methanol).

  • Rinsate Disposal: Pour all rinsate into the Halogenated Solvent waste container.

  • Defacing: Deface the original label and mark "Empty" or "Triple Rinsed."

  • Disposal: Discard the clean container in regular glass trash or recycle according to local facility rules.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision points for segregating this specific compound.

DisposalWorkflowStartWaste Generation:5-Fluoro-3-(4-fluoro-3-methylphenyl)benzoic acidStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder/Crystals)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solutions/HPLC)StateCheck->LiquidPathLiquidSolidContainerContainerize in HDPE/GlassLabel: 'Solid Halogenated Waste'SolidPath->SolidContainerSolventCheckIs Solvent Halogenated?(e.g., DCM, Chloroform)LiquidPath->SolventCheckFinalDestFinal Disposal:High-Temp Incineration(w/ HF Scrubber)SolidContainer->FinalDestHaloSolventAdd to Halogenated CarboySolventCheck->HaloSolventYesNonHaloSolventSolvent is Non-Halogenated(e.g., MeOH, DMSO)SolventCheck->NonHaloSolventNoHaloSolvent->FinalDestContaminationRuleCRITICAL RULE:Fluorinated Solute makesentire solution HalogenatedNonHaloSolvent->ContaminationRuleContaminationRule->HaloSolvent

Caption: Operational workflow for segregating fluorinated organic waste. Note that the presence of the fluorinated compound overrides the classification of non-halogenated solvents.

Spill Management (Emergency Response)

In the event of a spill, immediate containment is necessary to prevent environmental contamination.

  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Don N95 respirator, goggles, and gloves.

  • Containment:

    • Solid Spill: Do not dry sweep if possible (creates dust).[1] Cover with a wet paper towel or use a HEPA-filtered vacuum. Scoop into a waste container.

    • Liquid Spill: Absorb with an inert material (vermiculite or spill pads). Do not use combustible materials like sawdust if the solvent is flammable.

  • Decontamination: Clean the surface with soap and water.[2][3] Collect all cleaning materials (sponges, towels) as Solid Hazardous Waste .

Regulatory Grounding & Rationale

This protocol is grounded in the following regulatory and chemical safety principles:

  • Halogenated Organic Classification: The EPA and RCRA regulations distinguish halogenated wastes because their combustion produces acid gases (HCl, HF, HBr). Standard incinerators cannot handle these emissions; they require facilities with caustic scrubbers [1].

  • "Mixture Rule" Logic: Under EPA guidelines, mixing a listed hazardous waste or a characteristic waste (in this case, halogenated organics) with a non-hazardous solvent renders the entire mixture hazardous. This ensures that the fluorinated byproducts are captured during destruction [2].

  • Universal Waste Precaution: As a research chemical with specific CAS #1261978-89-5, extensive toxicological data may be sparse. Therefore, the "Universal Precaution" approach dictates handling it as a potential toxicant to ensure maximum personnel safety [3].

References
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Combustion: Incinerators, Cement Kilns, and Lightweight Aggregate Kilns. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

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